1-(2-Iodophenyl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
1-(2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H9IO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 |
InChI Key |
CAHJBZUREGQOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1I)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-(2-Iodophenyl)ethan-1-ol from 2'-iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(2-Iodophenyl)ethan-1-ol from its precursor, 2'-iodoacetophenone. The transformation, a reduction of a ketone to a secondary alcohol, is a fundamental process in organic synthesis, particularly relevant in the preparation of pharmaceutical intermediates where the resulting chiral alcohol can be a critical building block. This document outlines various methodologies, including classical chemical reduction and advanced biocatalytic approaches, providing detailed experimental protocols and quantitative data to aid in reaction optimization and selection.
Executive Summary
The synthesis of this compound is most commonly achieved through the reduction of the carbonyl group of 2'-iodoacetophenone. This guide explores two primary methodologies:
-
Sodium Borohydride (NaBH₄) Reduction: A robust and widely used method for the reduction of ketones. It is cost-effective and operationally simple, providing good to excellent yields of the racemic alcohol.
-
Asymmetric Biocatalytic Reduction: An advanced method employing enzymes, specifically alcohol dehydrogenases (ADHs), to achieve the enantioselective synthesis of either the (R)- or (S)-enantiomer of the target alcohol. This approach is highly valuable in pharmaceutical development where single-enantiomer compounds are often required.
This document provides a comparative overview of these methods, detailed experimental procedures, and expected outcomes to guide researchers in selecting the most appropriate synthetic route for their specific needs.
Data Presentation
The following tables summarize the quantitative data associated with the different synthetic approaches for the reduction of 2'-iodoacetophenone and analogous halo-substituted acetophenones.
Table 1: Sodium Borohydride Reduction of Acetophenone Derivatives
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetophenone | NaBH₄ | Methanol | 0 - Room Temp | 15-30 min | >90 | [1][2] |
| 3-Nitroacetophenone | NaBH₄ | Ethanol | Room Temp | Varies (TLC monitored) | Not specified | [3] |
| 2'-Iodoacetophenone | NaBH₄ | Ethanol/Methanol | 0 - Room Temp | Expected: < 1 hr | Expected: High | General Protocol |
Note: Specific yield for 2'-iodoacetophenone with NaBH₄ was not found in the literature, but high yields are expected based on the reactivity of similar ketones.
Table 2: Asymmetric Biocatalytic Reduction of Halo-Acetophenones using TeSADH Mutants [4]
| Substrate | Biocatalyst (TeSADH Mutant) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| 2-Chloro-4′-fluoroacetophenone | P84S/I86A | >99 | >99 | (S) |
| 2-Chloro-4′-fluoroacetophenone | ΔP84/A85G | >99 | >99 | (S) |
| 2-Chloro-4′-chloroacetophenone | I86A | 45 | >99 | (R) |
| 2-Chloro-4′-chloroacetophenone | ΔP84/A85G | 24 | >99 | (S) |
| 2-Chloro-4′-bromoacetophenone | P84S/I86A | >99 | >99 | (R) |
| 2-Chloro-4′-bromoacetophenone | ΔP84/A85G | >99 | >99 | (S) |
| 2-Bromo-4′-chloroacetophenone | P84S/I86A | 40 | >99 | (R) |
| 2-Bromo-4′-chloroacetophenone | ΔP84/A85G | 30 | >99 | (S) |
Note: While 2'-iodoacetophenone was not specifically tested in this study, the data for other halo-substituted acetophenones strongly suggest that high enantioselectivity can be achieved using these biocatalysts.
Experimental Protocols
Sodium Borohydride Reduction of 2'-Iodoacetophenone
This protocol is a standard procedure for the reduction of ketones to secondary alcohols.
Materials:
-
2'-Iodoacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (95%)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-iodoacetophenone (1.0 eq) in methanol or ethanol. Cool the solution in an ice bath to 0 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.25-0.5 eq, typically a slight excess of hydride) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2][5]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 3 M HCl in a fume hood to neutralize the excess NaBH₄ and decompose the borate esters. Hydrogen gas will be evolved.[1]
-
Work-up:
-
Remove the bulk of the organic solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel if necessary.[3][6]
Asymmetric Biocatalytic Reduction of 2'-Iodoacetophenone
This protocol is adapted from a general procedure for the asymmetric reduction of haloacetophenones using a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH).[4] This method provides access to enantiomerically pure (R)- or (S)-1-(2-Iodophenyl)ethan-1-ol depending on the enzyme mutant used.
Materials:
-
2'-Iodoacetophenone
-
TeSADH enzyme (wild-type or mutant, e.g., P84S/I86A for (R)-product or ΔP84/A85G for (S)-product)
-
NADP⁺ or NAD⁺ (depending on enzyme)
-
Isopropanol (as a co-solvent and for cofactor regeneration)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Ethyl acetate
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution containing Tris-HCl buffer, NADP⁺ (or NAD⁺), and the TeSADH enzyme.
-
Substrate Addition: Add a solution of 2'-iodoacetophenone in isopropanol to the reaction mixture. The final concentration of the substrate is typically in the range of 10-50 mM.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol and the enantiomeric excess of the product over time using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extract the product into the organic layer.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Mandatory Visualizations
Caption: Reaction pathways for the synthesis of this compound.
References
- 1. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. scribd.com [scribd.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. znaturforsch.com [znaturforsch.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(2-Iodophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of 1-(2-Iodophenyl)ethan-1-ol, a key intermediate in various synthetic pathways. The information presented is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Chemical and Physical Properties
This compound is a secondary alcohol containing an iodinated phenyl ring. Its physical and chemical properties are summarized in the tables below. These properties are crucial for designing reaction conditions, purification procedures, and for the safe handling and storage of the compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉IO | --INVALID-LINK-- |
| Molecular Weight | 248.06 g/mol | --INVALID-LINK-- |
| Boiling Point | 294.7 °C at 760 mmHg | --INVALID-LINK-- |
| Melting Point | Not available | |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Solubility | Insoluble in water; soluble in most organic solvents.[1] | --INVALID-LINK-- |
Table 2: Physical and Chemical Properties of the Precursor, 1-(2-Iodophenyl)ethanone
| Property | Value | Source |
| Molecular Formula | C₈H₇IO | --INVALID-LINK-- |
| Molecular Weight | 246.05 g/mol | --INVALID-LINK-- |
| Boiling Point | 139-140 °C at 12 mmHg | --INVALID-LINK-- |
| Density | 1.72 g/mL at 25 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water; soluble in most organic solvents.[1] | --INVALID-LINK-- |
Reactivity and Synthetic Applications
This compound exhibits reactivity characteristic of both a secondary alcohol and an aryl iodide. The primary reaction pathways include oxidation of the alcohol to a ketone, substitution of the hydroxyl group, and reactions involving the carbon-iodine bond.
Synthesis via Reduction of 1-(2-Iodophenyl)ethanone
A common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(2-Iodophenyl)ethanone (also known as 2'-iodoacetophenone). Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
-
Dissolution: In a round-bottom flask, dissolve 1-(2-Iodophenyl)ethanone (1.0 eq) in methanol at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add water to quench the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Oxidation to 1-(2-Iodophenyl)ethanone
The secondary alcohol group of this compound can be readily oxidized back to the corresponding ketone, 1-(2-Iodophenyl)ethanone. This transformation is a key step in many synthetic sequences. Mild oxidizing agents are typically employed to avoid over-oxidation or side reactions.
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.1 eq).[2][3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[3]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Extraction: Stir the biphasic mixture vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Substitution Reactions
The hydroxyl group of this compound can be replaced by various nucleophiles through substitution reactions. These reactions typically require the conversion of the hydroxyl group into a better leaving group.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into ice-water.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Elimination Reactions (Dehydration)
Under acidic conditions, this compound can undergo dehydration to form the corresponding alkene, 1-iodo-2-vinylbenzene. This elimination reaction is a useful method for introducing a vinyl group.
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a distillation apparatus.
-
Addition of Acid: Add a catalytic amount of concentrated sulfuric acid.
-
Distillation: Heat the mixture to a temperature sufficient to distill the alkene product as it is formed.
-
Work-up: Collect the distillate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction and Drying: Separate the organic layer, wash with water and brine, and dry over a suitable drying agent (e.g., anhydrous calcium chloride).
-
Purification: The crude alkene can be further purified by fractional distillation.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile synthetic intermediate with well-defined reactivity. Its chemical transformations, including reduction, oxidation, substitution, and elimination, provide access to a variety of valuable compounds for drug discovery and materials science. The experimental protocols provided in this guide offer a starting point for the practical application of this reagent in a laboratory setting. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific applications.
References
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Iodophenyl)ethan-1-ol
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Iodophenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, outlines a comprehensive experimental protocol for NMR analysis, and presents a logical workflow for data acquisition and processing.
Predicted ¹H NMR Spectral Data of this compound
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) | Integration |
| CH₃ | 1.45 | Doublet | 6.5 | 3H |
| OH | (Variable) | Singlet (broad) | - | 1H |
| CH | 5.15 | Quartet | 6.5 | 1H |
| Ar-H | 7.00 - 7.85 | Multiplet | - | 4H |
Predicted ¹³C NMR Spectral Data of this compound
The predicted ¹³C NMR spectrum in CDCl₃ will show signals for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | 24.0 |
| CH-OH | 69.0 |
| Ar-C (C-I) | 97.0 |
| Ar-CH | 128.0 - 139.0 |
| Ar-C (C-CHOH) | 148.0 |
Experimental ¹H and ¹³C NMR Spectral Data of 1-(4-Iodophenyl)ethan-1-ol
For comparative analysis, the following tables summarize the reported experimental NMR data for the regioisomer 1-(4-Iodophenyl)ethan-1-ol.
¹H NMR Data of 1-(4-Iodophenyl)ethan-1-ol
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| CH₃ | 1.36 | Doublet | - | 3H |
| OH | 3.28 | Singlet | - | 1H |
| CH | 4.79 | Quartet | - | 1H |
| Ar-H | 7.33 | Multiplet | - | 4H |
¹³C NMR Data of 1-(4-Iodophenyl)ethan-1-ol
| Carbon | Chemical Shift (ppm) |
| CH₃ | 25.2 |
| CH-OH | 69.8 |
| Ar-C (C-I) | 92.5 |
| Ar-CH | 127.2 |
| Ar-CH | 137.5 |
| Ar-C (C-CHOH) | 145.2 |
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[1] The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue dampened with a solvent like isopropanol or ethanol to remove any fingerprints or dust.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform manual or automatic "shimming" to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good digital resolution.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Spectral Width (SW): A spectral width of around 200-240 ppm is used to cover the entire range of ¹³C chemical shifts.
-
3. Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like TMS.
-
Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to the signal.
NMR Data Acquisition and Processing Workflow
Caption: Workflow for NMR Sample Preparation, Data Acquisition, Processing, and Analysis.
References
Stability and Storage of 1-(2-Iodophenyl)ethan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Iodophenyl)ethan-1-ol. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.
Overview and Physicochemical Properties
This compound is an organic compound with the molecular formula C₈H₉IO. Understanding its basic physicochemical properties is crucial for interpreting its stability profile.
| Property | Value |
| Molecular Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol |
| Physical Form | Liquid or solid |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry[1] |
| Long-term Storage | Cool, dry place[2] |
Recommended Storage Conditions and Stability Summary
Proper storage is paramount to prevent the degradation of this compound. Based on available data, the compound is stable under recommended temperatures and pressures.[2] Key recommendations for storage are summarized below.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Light | Protect from light (Store in a dark place) | To prevent photolytic degradation. Aryl iodides can be light-sensitive. |
| Atmosphere | Sealed in a dry environment | To prevent hydrolysis and oxidation. The compound should be stored in a tightly-closed container.[2] |
| Handling | Use in a well-ventilated area | To avoid inhalation of any potential vapors.[2] |
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively available in public literature, based on its chemical structure, several potential degradation pathways can be postulated:
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 1-(2-iodophenyl)ethanone.
-
Dehydration: Under acidic conditions and/or heat, the alcohol could undergo dehydration to form 1-iodo-2-vinylbenzene.
-
Deiodination: Although less common under typical storage conditions, the carbon-iodine bond could potentially undergo cleavage, especially in the presence of certain catalysts or light.
A logical workflow for investigating the stability of a chemical compound like this compound is outlined below.
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.
General Forced Degradation Protocol
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., UV, MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |
| Oxidative Degradation | Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period, protected from light. |
| Thermal Degradation | Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period. |
| Photolytic Degradation | Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. |
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Analyze the samples by a validated stability-indicating HPLC or LC-MS method to separate and quantify the parent compound and any degradation products.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated analytical method that can resolve the active pharmaceutical ingredient (API) from its degradation products.
Conclusion
While specific quantitative stability data for this compound is limited in the public domain, adherence to the recommended storage conditions of 2-8°C, protection from light, and storage in a sealed, dry container will help ensure its integrity. For critical applications, it is highly recommended to perform in-house stability assessments using forced degradation studies and a validated stability-indicating analytical method to determine its shelf-life under specific laboratory conditions. The experimental protocols and workflows provided in this guide offer a robust framework for such evaluations.
References
Navigating the Synthesis and Procurement of 1-(2-Iodophenyl)ethan-1-ol: A Technical Guide
For researchers, scientists, and professionals in drug development, the accessibility of key chemical intermediates is paramount to advancing novel therapeutics. This technical guide provides an in-depth analysis of the commercial availability and synthesis of 1-(2-Iodophenyl)ethan-1-ol, a crucial building block in various synthetic pathways.
Commercial Availability of the Precursor: 1-(2-Iodophenyl)ethanone
A variety of chemical suppliers offer 1-(2-Iodophenyl)ethanone (CAS No. 2142-70-3). Researchers can procure this starting material from the following vendors, with details on purity and typical packaging sizes summarized below.
| Supplier | Purity | Available Quantities |
| BLD Pharm | Custom | Available upon request |
| Guidechem | 98% | 1 kg, 25 kg |
| ChemBK | N/A | Available upon request |
| Ivy Chemical | N/A | 25 g, 100 g, 500 g |
| PubChem | N/A | N/A |
| Santa Cruz Biotechnology | N/A | Available upon request |
| Thermo Scientific | 99+% | Available upon request |
Physicochemical Properties of 1-(2-Iodophenyl)ethanone
Understanding the properties of the starting material is crucial for experimental design and safety.
| Property | Value |
| Molecular Formula | C8H7IO |
| Molecular Weight | 246.05 g/mol |
| CAS Number | 2142-70-3 |
| Appearance | Clear yellow liquid |
| Density | 1.72 g/mL at 25°C[1] |
| Boiling Point | 139-140°C at 12 mmHg[1] |
| Flash Point | 218°F (103.3°C)[1] |
| Refractive Index | n20/D 1.618 (lit.)[1] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be readily achieved through the reduction of the corresponding ketone, 1-(2-Iodophenyl)ethanone, using sodium borohydride. Below is a detailed experimental protocol adapted from established reduction methodologies.
Experimental Protocol: Reduction of 1-(2-Iodophenyl)ethanone
Materials:
-
1-(2-Iodophenyl)ethanone
-
Sodium borohydride (NaBH4)
-
Ethanol (95%)
-
Water
-
Dichloromethane (or Diethyl ether)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Ice bath
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Separatory funnel (if extraction is necessary)
-
Rotary evaporator
Procedure:
-
Dissolution of Ketone: In a round-bottom flask or a suitable vial, dissolve 0.1 g of 1-(2-Iodophenyl)ethanone in 1 mL of 95% ethanol.
-
Cooling: Cool the solution in an ice bath. A fine suspension of the ketone may form.
-
Addition of Reducing Agent: To the cooled solution or suspension, carefully add 20 mg of sodium borohydride in portions. The reaction is exothermic and will cause the mixture to warm up. If a suspension was present, the solid will dissolve as the reaction proceeds.
-
Reaction Time: After the addition of sodium borohydride is complete, allow the reaction mixture to stir for 15 minutes.
-
Quenching and Workup:
-
For Solid Product: Add 1 mL of water to the reaction mixture. Heat the solution to its boiling point. If the product is a solid at room temperature, add hot water dropwise until the solution becomes cloudy, indicating saturation. Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization. Collect the crystalline product by vacuum filtration.
-
For Liquid Product: If the product is a liquid, the mixture will not become cloudy upon the addition of water. In this case, perform a microscale extraction. Add 4-5 mL of dichloromethane or diethyl ether to the mixture and mix thoroughly. Transfer the organic layer to a clean vial or separatory funnel and wash it with an equal volume of brine (saturated NaCl solution). Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of Product: Remove the drying agent by filtration. The solvent can then be removed from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Visualizing the Synthetic Workflow
To better illustrate the process, the following diagrams outline the key steps and logical relationships in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Flow of Experimental Steps
The following diagram details the decision-making process during the workup phase of the synthesis, depending on the physical state of the product.
Caption: Decision tree for product isolation.
While the physicochemical properties of the final product, this compound, are not extensively documented, researchers can characterize the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. The lack of a confirmed CAS number for this compound further underscores the likelihood that this compound is primarily accessed via synthesis rather than direct purchase.
References
A Comprehensive Technical Review of 1-(2-Iodophenyl)ethan-1-ol and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 1-(2-Iodophenyl)ethan-1-ol and its analogs, focusing on their synthesis, chemical properties, and potential biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. While direct biological data for this compound is limited in the current literature, this guide extrapolates potential areas of interest based on the activities of structurally related compounds and provides detailed experimental protocols for synthesis.
Physicochemical Properties of this compound
This compound is a halogenated aromatic alcohol. Its key physicochemical properties are summarized in the table below, based on available data.
| Property | Value | Source |
| CAS Number | 26059-40-5 | PubChem |
| Molecular Formula | C₈H₉IO | PubChem |
| Molecular Weight | 248.06 g/mol | PubChem |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified | |
| LogP | 2.4 | PubChem |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reduction of the commercially available ketone, 1-(2-Iodophenyl)ethanone. This approach is straightforward and amenable to standard laboratory conditions.
Experimental Protocol: Reduction of 1-(2-Iodophenyl)ethanone
Materials:
-
1-(2-Iodophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of 1-(2-Iodophenyl)ethanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
Synthesis workflow for this compound.
Potential Biological Activities and Analogs
The principle of bioisosteric replacement, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a common strategy in drug design. The iodine atom in this compound could be a key feature for interaction with biological targets.
Antiestrogenically Active Analogs: 1,1,2-tris(4-hydroxyphenyl)alkenes
A study on C2-alkyl substituted derivatives of 1,1,2-tris(4-hydroxyphenyl)ethene has demonstrated that halogenated and alkylated triphenylethylene scaffolds can exhibit significant antiestrogenic activity. These compounds were synthesized and evaluated for their estrogen receptor (ER) binding affinity and their ability to antagonize the effects of estradiol.
Table 2: Biological Activity of Antiestrogenic Analogs
| Compound | R-group | RBA (%)¹ | IC₅₀ (nM)² |
| 3a | H | 45.5 | - |
| 3b | Me | 52.1 | 15 |
| 3c | Et | 29.6 | 10 |
| 3d | Prop | 4.03 | - |
| 3e | But | 0.95 | - |
| 4OHT | - | - | 7 |
¹ Relative Binding Affinity to the estrogen receptor compared to estradiol. ² Concentration required to inhibit 50% of the estradiol effect in MCF-7-2a cells.
Synthesis of 1,1,2-tris(4-hydroxyphenyl)alkene Analogs
Experimental Protocol:
The synthesis of these analogs involves a multi-step process:
-
Alkylation: Reaction of 1,2-bis(4-methoxyphenyl)ethanone with an appropriate alkyl halide.
-
Grignard Reaction: Treatment of the alkylated product with 4-methoxyphenylmagnesium bromide.
-
Dehydration: Dehydration of the resulting alcohol with phosphoric acid or hydrobromic acid.
-
Ether Cleavage: Cleavage of the methoxy groups using boron tribromide (BBr₃) to yield the final tris(4-hydroxyphenyl)alkene derivatives.
Potential Signaling Pathways
Given the antiestrogenic activity of the structurally related analogs, a hypothetical signaling pathway that could be modulated by compounds like this compound or its derivatives is the Estrogen Receptor (ER) signaling pathway. Antagonism of this pathway is a key mechanism for the treatment of hormone-dependent breast cancers.
Hypothetical inhibition of the ER signaling pathway.
This diagram illustrates a simplified model where a compound, acting as an antagonist, could potentially inhibit the binding of estradiol to the estrogen receptor, thereby preventing the downstream signaling cascade that leads to gene transcription and cell proliferation. This represents a plausible, yet unconfirmed, mechanism of action that warrants further investigation for this compound and its analogs.
Conclusion and Future Directions
This compound is a readily synthesizable compound with potential for biological activity, suggested by the known effects of other iodinated and halogenated phenyl compounds. The lack of direct biological data for this specific molecule presents an opportunity for novel research.
Future studies should focus on:
-
Biological Screening: Evaluating the cytotoxic, antimicrobial, and receptor-binding activities of this compound and a library of its analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs with modifications to the iodine position, the alkyl chain, and the phenyl ring to establish clear SARs.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by any active compounds identified.
This technical guide provides a foundational understanding of this compound and its potential in drug discovery, offering a starting point for further research and development in this area.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-(2-Iodophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl structures. This document provides detailed application notes and protocols for the use of 1-(2-iodophenyl)ethan-1-ol as a substrate in Suzuki-Miyaura cross-coupling reactions to synthesize various 2-(1-hydroxyethyl)biphenyl derivatives. These products are valuable intermediates in the development of novel therapeutics and functional materials.
The general transformation is depicted below:
Core Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a good starting point for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1-hydroxyethyl)biphenyl derivative.
Protocol 2: Protocol for Sterically Hindered or Electron-Deficient Arylboronic Acids
For more challenging coupling partners, a more active catalyst system may be required.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Toluene
-
Water
-
Inert gas supply and standard glassware
Procedure:
-
Follow the setup procedure as described in Protocol 1, charging the flask with this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
After purging with inert gas, add toluene (8 mL) and water (0.2 mL).
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
Follow the workup and purification procedure as outlined in Protocol 1.
Data Presentation
The following tables summarize typical yields for Suzuki-Miyaura cross-coupling reactions of aryl iodides with various arylboronic acids under conditions similar to those described in the protocols. These are representative yields and will vary depending on the specific substrates and reaction conditions used.
Table 1: Coupling of this compound with Various Arylboronic Acids (Protocol 1 Conditions)
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-(1-Hydroxyethyl)biphenyl | 85-95 |
| 2 | 4-Methylphenylboronic acid | 2-(1-Hydroxyethyl)-4'-methylbiphenyl | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 2-(1-Hydroxyethyl)-4'-methoxybiphenyl | 82-92 |
| 4 | 4-Fluorophenylboronic acid | 2-(1-Hydroxyethyl)-4'-fluorobiphenyl | 75-85 |
| 5 | 3-Chlorophenylboronic acid | 2-(1-Hydroxyethyl)-3'-chlorobiphenyl | 70-80 |
Table 2: Coupling with Challenging Arylboronic Acids (Protocol 2 Conditions)
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | 2-Methylphenylboronic acid | 2-(1-Hydroxyethyl)-2'-methylbiphenyl | 65-75 |
| 2 | 2,6-Dimethylphenylboronic acid | 2-(1-Hydroxyethyl)-2',6'-dimethylbiphenyl | 40-50 |
| 3 | 4-Acetylphenylboronic acid | 4'-(1-Hydroxyethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 70-80 |
| 4 | Naphthalen-1-ylboronic acid | 1-(1-(Naphthalen-1-yl)phenyl)ethan-1-ol | 60-70 |
Visualization of Experimental Workflow
The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A flowchart of the general experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the synthesis of 2-(1-hydroxyethyl)biphenyl derivatives from this compound. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these important transformations. Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields, especially with challenging substrates. The methodologies described are amenable to a wide range of functional groups, making this a highly valuable reaction in the synthesis of complex molecules for drug discovery and materials science.
Application Notes and Protocols for Sonogashira Coupling of 1-(2-Iodophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides a detailed protocol for the Sonogashira coupling of 1-(2-Iodophenyl)ethan-1-ol with a terminal alkyne, a transformation that can be a key step in the synthesis of a variety of molecular scaffolds of interest in drug discovery and development. The presence of the hydroxyl group in the starting material is generally well-tolerated in this reaction.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. An amine base is essential to neutralize the hydrogen iodide generated during the reaction.[1]
Key Reaction Parameters
The success of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, co-catalyst, base, solvent, and temperature. For the coupling of this compound, an ortho-substituted aryl iodide, steric hindrance may play a role, potentially requiring slightly elevated temperatures or longer reaction times for optimal conversion.
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. If TLC analysis shows incomplete conversion, heat the reaction to 50-60 °C and monitor its progress by TLC every 1-2 hours until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired coupled product.
Data Presentation
Table 1: Reagent Stoichiometry for Sonogashira Coupling
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Terminal Alkyne | 1.2 |
| PdCl₂(PPh₃)₂ | 0.02 |
| CuI | 0.04 |
| Triethylamine (Et₃N) | ~3.0 (as co-solvent) |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome |
| Temperature | Room Temperature to 60 °C | Moderate to high yield of the coupled product. |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and temperature. |
| Solvent | THF / Triethylamine (2:1) | Good solubility for reactants and catalysts. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst. |
| Yield | 70-95% (highly substrate dependent) |
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols: Heck Reaction Conditions for 1-(2-Iodophenyl)ethan-1-ol Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of a wide variety of carbocyclic and heterocyclic compounds.[1][2] This application note provides detailed protocols and reaction conditions for the intramolecular Heck cyclization of 1-(2-Iodophenyl)ethan-1-ol and its derivatives. This reaction is particularly useful for the synthesis of substituted 2,3-dihydrobenzofurans, which are common structural motifs in numerous natural products and pharmaceutical agents.[3] The protocols outlined below are based on established methodologies for similar 2-iodoaryl alcohol substrates and provide a solid foundation for further optimization.
Core Reaction and Signaling Pathway
The intramolecular Heck reaction of this compound proceeds via a palladium(0)/palladium(II) catalytic cycle to form a five-membered dihydrobenzofuran ring system. The generally accepted mechanism involves:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl iodide bond of the substrate.
-
Intramolecular Carbopalladation: The alkene moiety of the substrate coordinates to the palladium(II) center, followed by migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a five-membered ring.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the cyclized product and a palladium-hydride species.
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active palladium(0) catalyst for the next catalytic cycle.[4]
Caption: General experimental workflow for the intramolecular Heck reaction.
Summary of Typical Heck Reaction Conditions
The following table summarizes typical reaction conditions for the intramolecular Heck cyclization of 2-iodoaryl alcohol derivatives, which can be adapted for this compound.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective choice.[1] |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Triphenylphosphine (PPh₃) is a standard ligand. Chiral ligands like BINAP can be used for asymmetric synthesis.[2] |
| Base | K₂CO₃, NaOAc, Et₃N, Ag₂CO₃ | An inorganic base like K₂CO₃ is often sufficient. Silver salts can promote the reaction and suppress side reactions.[5] |
| Solvent | DMF, DMAc, THF, Acetonitrile | Aprotic polar solvents like DMF are commonly used.[6] |
| Temperature | 80 - 120 °C | The reaction generally requires heating.[6] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Substrate Concentration | 0.05 - 0.2 M |
Detailed Experimental Protocol
This protocol is a general guideline for the intramolecular Heck cyclization of this compound. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.10 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.
Logical Relationship Diagram
The following diagram illustrates the key relationships between the reactants, catalysts, and products in the intramolecular Heck reaction of a generic 2-iodoaryl alcohol.
Caption: Logical flow of the intramolecular Heck reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent, or screening different palladium catalysts and ligands. The addition of a silver salt, such as silver carbonate (Ag₂CO₃), can sometimes improve yields by acting as a halide scavenger.[5]
-
Side Reactions: The formation of side products can sometimes be suppressed by adjusting the reaction temperature or the choice of base.
-
Catalyst Deactivation: If the catalyst appears to deactivate, ensure that the reaction is performed under strictly anhydrous and inert conditions.
Conclusion
The intramolecular Heck reaction provides an efficient and versatile method for the synthesis of substituted 2,3-dihydrobenzofurans from this compound and its derivatives. The protocols and conditions outlined in this application note serve as a valuable starting point for researchers in organic synthesis and drug discovery. Further optimization of the reaction parameters may be necessary to achieve optimal results for specific substrates.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Chiral Phosphine Ligands from Enantiopure 1-(2-Iodophenyl)ethan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral phosphine ligands are pivotal in asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantioenriched compounds essential in the pharmaceutical and fine chemical industries.[][2][3] The ligand's structure dictates the stereochemical outcome of a reaction, making the development of novel and efficient chiral ligands a continuous pursuit. This application note details a robust synthetic protocol for preparing a valuable chiral P,O-ligand, (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol, starting from the readily accessible enantiopure building block, (R)-1-(2-Iodophenyl)ethan-1-ol.
The synthetic strategy involves a three-step sequence:
-
Protection of the chiral secondary alcohol to prevent interference in subsequent organometallic reactions.
-
Phosphination via a lithium-halogen exchange followed by reaction with an electrophilic phosphine source.
-
Deprotection to unveil the final chiral phosphine-alcohol ligand.
This protocol provides a reliable pathway to a versatile class of ligands, leveraging the strategic placement of the iodo-substituent for introducing the phosphine moiety while preserving the stereointegrity of the chiral center.
Experimental Workflow and Protocols
The overall synthetic workflow is depicted below. Each step is followed by a detailed experimental protocol based on established chemical transformations.
Caption: Overall synthetic workflow from the starting material to the final chiral ligand.
Protocol 1: Protection of (R)-1-(2-Iodophenyl)ethan-1-ol
This step protects the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which is robust enough to withstand the conditions of the subsequent lithium-halogen exchange.[4][5]
Reaction Scheme: (R)-1-(2-Iodophenyl)ethan-1-ol + TBDMSCl --(Imidazole, DMF)--> (R)-tert-butyl((1-(2-iodophenyl)ethoxy)dimethylsilane
Procedure:
-
To a solution of (R)-1-(2-Iodophenyl)ethan-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add imidazole (1.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected intermediate.
Protocol 2: Phosphination via Lithium-Halogen Exchange
This crucial step introduces the diphenylphosphine group. A lithium-halogen exchange generates an aryllithium species, which then acts as a nucleophile, attacking chlorodiphenylphosphine.[6][7][8] This reaction is highly efficient for aryl iodides.[6]
Caption: Logical diagram of the lithium-halogen exchange and phosphination reaction.
Procedure:
-
Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve chlorodiphenylphosphine (Ph₂PCl, 1.2 eq) in anhydrous THF.
-
Add the Ph₂PCl solution to the aryllithium solution at -78 °C via cannula.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel under an inert atmosphere to yield the protected phosphine ligand.
Protocol 3: Deprotection of the TBDMS Ether
The final step involves the removal of the TBDMS protecting group to yield the desired chiral phosphine-alcohol ligand. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation.[9][10][11]
Reaction Scheme: (R)-tert-butyl((1-(2-(diphenylphosphino)phenyl)ethoxy)dimethylsilane + TBAF --(THF)--> (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol
Procedure:
-
Dissolve the purified TBDMS-protected ligand (1.0 eq) in THF (approx. 0.2 M).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) dropwise at 0 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[10]
-
Once the reaction is complete, quench with water and dilute with dichloromethane or ethyl acetate.[9]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final enantiopure ligand, (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol.
Data Presentation
The following table summarizes the expected outcomes for the synthetic sequence based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.
| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | TBDMS Protection | (R)-1-(2-Iodophenyl)ethan-1-ol | (R)-tert-butyl((1-(2-iodophenyl)ethoxy)dimethylsilane | TBDMSCl, Imidazole | >95% |
| 2 | Phosphination | TBDMS-protected aryl iodide | (R)-tert-butyl((1-(2-(diphenylphosphino)phenyl)ethoxy)dimethylsilane | n-BuLi, Ph₂PCl | 75-85% |
| 3 | TBAF Deprotection | TBDMS-protected ligand | (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol | TBAF | >90% |
Note: Enantiomeric excess (ee) is expected to be >99% throughout the synthesis as the chiral center is not directly involved in any of the reactions.
References
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. ethz.ch [ethz.ch]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
Application of 1-(2-Iodophenyl)ethan-1-ol in the Synthesis of Chiral Dihydrobenzofuran Pharmaceutical Intermediates
Introduction
1-(2-Iodophenyl)ethan-1-ol is a versatile synthetic building block poised for significant applications in the synthesis of pharmaceutical intermediates. Its unique structure, featuring a secondary benzylic alcohol and an ortho-iodinated phenyl ring, offers a strategic platform for the construction of complex heterocyclic scaffolds. This application note details a proposed synthetic route for the application of this compound in the stereoselective synthesis of chiral 1-methyl-2,3-dihydrobenzofuran derivatives. These dihydrobenzofuran motifs are privileged structures in medicinal chemistry, found in a variety of biologically active compounds, including anti-inflammatory and potential anticancer agents.[1][2][3] The described methodology leverages a palladium-catalyzed intramolecular Heck reaction, a powerful tool for the formation of carbocyclic and heterocyclic ring systems.[4][5][6]
Proposed Synthetic Application: Intramolecular Heck Reaction
The core of this application lies in a palladium-catalyzed intramolecular Heck reaction. This reaction facilitates the coupling of the aryl iodide with an alkene moiety within the same molecule.[5][7] In this proposed synthesis, the alkene is generated in situ via the dehydration of the secondary alcohol of this compound. This one-pot dehydration and cyclization strategy offers an efficient route to the desired dihydrobenzofuran product. The use of chiral ligands in the catalytic system allows for the asymmetric synthesis of the target intermediate, yielding a product with high enantiomeric purity.[8][9]
A plausible reaction pathway involves the initial acid-catalyzed dehydration of this compound to form 1-iodo-2-vinylbenzene. This intermediate then undergoes a palladium-catalyzed intramolecular Heck cyclization to yield the 1-methyl-2,3-dihydrobenzofuran scaffold. The stereochemistry of the final product can be controlled by employing a chiral phosphine ligand in the palladium catalytic system.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: One-Pot Dehydration and Intramolecular Heck Cyclization of this compound
This protocol describes a one-pot procedure for the synthesis of racemic 1-methyl-2,3-dihydrobenzofuran.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
p-Toluenesulfonic acid (PTSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and a catalytic amount of p-toluenesulfonic acid (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (1.5 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 1-methyl-2,3-dihydrobenzofuran.
Protocol 2: Asymmetric Intramolecular Heck Reaction
This protocol outlines the synthesis of enantioenriched 1-methyl-2,3-dihydrobenzofuran using a chiral ligand.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)-BINAP or (S)-BINAP
-
Silver phosphate (Ag₃PO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
p-Toluenesulfonic acid (PTSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and the chiral ligand ((R)- or (S)-BINAP, 0.06 mmol, 6 mol%) in anhydrous DMF (5 mL). Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol) and a catalytic amount of PTSA (0.05 mmol, 5 mol%) in anhydrous DMF (5 mL).
-
Add the substrate solution to the catalyst mixture, followed by the addition of silver phosphate (1.2 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction for the formation of the product.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched 1-methyl-2,3-dihydrobenzofuran.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The following tables summarize representative quantitative data for the proposed synthetic transformations, based on analogous reactions reported in the literature.
Table 1: Racemic Intramolecular Heck Cyclization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Toluene | 110 | 18 | 75 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMF | 100 | 24 | 68 |
| 3 | Pd(PPh₃)₄ (5) | - | NaOAc | Acetonitrile | 80 | 16 | 82 |
Table 2: Asymmetric Intramolecular Heck Cyclization
| Entry | Pre-catalyst (mol%) | Chiral Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃ (2.5) | (R)-BINAP (6) | Ag₃PO₄ | DMF | 80 | 36 | 72 | 92 |
| 2 | Pd(OAc)₂ (5) | (S)-Tol-BINAP (7.5) | Ag₂CO₃ | DMA | 100 | 24 | 65 | 88 |
| 3 | [Pd(allyl)Cl]₂ (2.5) | (R)-MeO-BIPHEP (6) | Proton Sponge | Dioxane | 90 | 48 | 78 | 95 |
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of 1-methyl-2,3-dihydrobenzofuran.
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. One-pot synthesis of chiral dihydrobenzofuran framework via Rh/Pd catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of Biologically Active Molecules Using 1-(2-Iodophenyl)ethan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral 1-(2-iodophenyl)ethan-1-ol is a versatile building block for the enantioselective synthesis of complex, biologically active molecules. Its dual functionality, featuring a chiral secondary alcohol and an aryl iodide, allows for a range of subsequent stereospecific transformations. The aryl iodide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents, while the chiral hydroxyl group can be used to direct stereoselective reactions or be transformed into other functional groups.
This document provides detailed protocols for the application of (R)-1-(2-iodophenyl)ethan-1-ol in the synthesis of a novel chiral phosphine ligand, herein designated as (R)-IodoPhos . Subsequently, the application of this ligand in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin to produce the anti-inflammatory drug precursor, (S)-2-(4-isobutylphenyl)propanoic acid, is described.
Part 1: Synthesis of Chiral Ligand (R)-IodoPhos
The synthesis of the chiral P,O-ligand, (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol, termed (R)-IodoPhos , is a key step that leverages the functionalities of the starting material. The aryl iodide is converted to a phosphine via a lithium-halogen exchange followed by reaction with chlorodiphenylphosphine.
Experimental Protocol: Synthesis of (R)-1-(2-(diphenylphosphino)phenyl)ethan-1-ol ((R)-IodoPhos)
Materials:
-
(R)-1-(2-iodophenyl)ethan-1-ol (≥98% ee)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Chlorodiphenylphosphine (ClPPh₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-1-(2-iodophenyl)ethan-1-ol (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via syringe over 15 minutes. The solution may turn a pale yellow color.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add chlorodiphenylphosphine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-IodoPhos as a white solid.
Part 2: Asymmetric Hydrogenation Using (R)-IodoPhos-Rh Complex
The synthesized (R)-IodoPhos ligand can be used to generate a chiral rhodium catalyst for asymmetric hydrogenation reactions. Here, we describe the synthesis of a precursor to a common non-steroidal anti-inflammatory drug (NSAID).
Quantitative Data Summary
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |
| 1 | 2-(4-isobutylphenyl)acrylic acid | 1.0 | 20 | 25 | 12 | >99 | 95 (S) |
| 2 | Methyl 2-acetamidoacrylate | 1.0 | 10 | 25 | 6 | >99 | 98 (R) |
| 3 | (Z)-α-acetamidocinnamic acid | 0.5 | 15 | 30 | 8 | >99 | 96 (R) |
Experimental Protocol: Asymmetric Hydrogenation of 2-(4-isobutylphenyl)acrylic acid
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R)-IodoPhos
-
2-(4-isobutylphenyl)acrylic acid
-
Anhydrous, degassed methanol (MeOH)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-IodoPhos (1.1 mol%).
-
Add anhydrous, degassed methanol and stir the mixture for 30 minutes at room temperature to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve 2-(4-isobutylphenyl)acrylic acid (1.0 eq) in anhydrous, degassed methanol.
-
Transfer the substrate solution to the hydrogenation vessel.
-
Add the pre-formed catalyst solution to the hydrogenation vessel via cannula.
-
Seal the vessel, purge with hydrogen gas three times.
-
Pressurize the vessel to 20 bar with hydrogen.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Carefully release the pressure and purge the vessel with argon.
-
-
Work-up and Analysis:
-
Concentrate the reaction mixture under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis of the corresponding methyl ester (formed by reaction with diazomethane or trimethylsilyldiazomethane for safety).
-
Visualizations
Experimental Workflow
Application Notes and Protocols: Synthesis of Substituted Styrenes Using 1-(2-Iodophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted styrenes are valuable building blocks in organic synthesis, serving as precursors for a wide array of polymers, fine chemicals, and pharmaceutical intermediates. This document provides detailed protocols for the synthesis of substituted styrenes commencing from the readily accessible starting material, 1-(2-Iodophenyl)ethan-1-ol. The synthesis proceeds via a two-step sequence: the dehydration of the starting alcohol to form 2-iodostyrene, followed by a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura or Heck reaction, to introduce various substituents onto the aromatic ring.
Overall Synthetic Scheme
The general transformation is depicted below, outlining the dehydration and subsequent cross-coupling steps.
Caption: Overall workflow for the synthesis of substituted styrenes.
Part 1: Dehydration of this compound
The initial step involves the acid-catalyzed dehydration of this compound to yield the key intermediate, 2-iodostyrene. This elimination reaction is typically achieved using a dehydrating agent such as potassium bisulfate or activated alumina at elevated temperatures.
Experimental Protocol: Dehydration using Potassium Bisulfate
This protocol is adapted from procedures for the dehydration of similar benzylic alcohols.
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head, a condenser, and a receiving flask. The apparatus should be dried in an oven before use.
-
Reaction Mixture: To the round-bottom flask, add this compound (1.0 eq) and freshly fused, powdered potassium bisulfate (0.2 eq).
-
Dehydration: Heat the mixture under reduced pressure. The product, 2-iodostyrene, will distill as it is formed.
-
Purification: The collected distillate is washed with a saturated sodium bicarbonate solution, followed by water, and then dried over anhydrous magnesium sulfate. The crude product can be further purified by vacuum distillation.
| Reactant/Reagent | Molar Eq. | Purity | Notes |
| This compound | 1.0 | >98% | Starting material |
| Potassium Bisulfate | 0.2 | Fused, powdered | Dehydrating agent |
Estimated Yield: 75-85%
Part 2: Palladium-Catalyzed Cross-Coupling of 2-Iodostyrene
The intermediate, 2-iodostyrene, is a versatile substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
A. Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Styrenes
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between 2-iodostyrene and various arylboronic acids.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from known Suzuki-Miyaura couplings of aryl iodides.[1][2]
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodostyrene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| 2-Iodostyrene | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1.0 eq | Phenylboronic acid (1.2 eq) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 eq) | Toluene/H₂O | 90 | 6 | 88 |
| 1.0 eq | 4-Methylphenylboronic acid (1.2 eq) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 eq) | Toluene/H₂O | 90 | 6 | 91 |
| 1.0 eq | 4-Methoxyphenylboronic acid (1.2 eq) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 eq) | Toluene/H₂O | 90 | 8 | 85 |
| 1.0 eq | 3-Thienylboronic acid (1.2 eq) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 eq) | Toluene/H₂O | 90 | 10 | 78 |
B. Heck Reaction for the Synthesis of Alkenyl-Substituted Styrenes
The Heck reaction enables the coupling of 2-iodostyrene with various alkenes, typically electron-deficient ones like acrylates, to form more complex styrenes.[3]
Caption: Simplified Heck reaction catalytic cycle.
Experimental Protocol: Heck Reaction
This is a general protocol adapted from established Heck reaction procedures.[3]
-
Reaction Setup: In a sealed tube, combine 2-iodostyrene (1.0 eq), the alkene (e.g., butyl acrylate, 1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq), and a base such as triethylamine (Et₃N, 2.0 eq).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction: Heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
| 2-Iodostyrene | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1.0 eq | Butyl acrylate (1.5 eq) | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | Et₃N (2.0 eq) | DMF | 100 | 18 | 82 |
| 1.0 eq | Styrene (1.5 eq) | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | Et₃N (2.0 eq) | DMF | 120 | 24 | 75 |
| 1.0 eq | Acrylonitrile (1.5 eq) | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | Et₃N (2.0 eq) | Acetonitrile | 80 | 16 | 79 |
Conclusion
The protocols outlined provide a robust and versatile pathway for the synthesis of a variety of substituted styrenes from this compound. The two-step sequence involving dehydration followed by either Suzuki-Miyaura or Heck cross-coupling offers a modular approach to access a diverse range of styrene derivatives, which are of significant interest to the chemical and pharmaceutical industries. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve maximum yields and purity.
References
- 1. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Iodophenyl)ethan-1-ol via Grignard Reaction
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of the Grignard reaction to synthesize 1-(2-Iodophenyl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary Grignard routes for synthesizing this compound?
There are two main retrosynthetic pathways for this synthesis:
-
Route A: Reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) with 2-iodobenzaldehyde.
-
Route B: Reaction of an ortho-iodophenyl Grignard reagent (e.g., (2-iodophenyl)magnesium bromide) with acetaldehyde.
Route B is often more challenging due to the potential difficulties in forming the sterically hindered and electronically influenced aryl Grignard reagent.
Q2: Why are strictly anhydrous conditions essential for a successful Grignard reaction?
Grignard reagents are extremely strong bases and will react readily with protic sources, especially water.[1][2] This reaction protonates the Grignard reagent, converting it into an unreactive hydrocarbon (iodobenzene in the case of Route B) and rendering it incapable of attacking the carbonyl electrophile.[1][2] All glassware must be flame- or oven-dried, and anhydrous solvents are mandatory to prevent significant yield loss.[3][4]
Q3: How can I effectively activate the magnesium metal to initiate the reaction?
Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[4] Activation is crucial to expose a fresh metal surface. Common methods include:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours can break up the oxide layer.[5]
-
Chemical Activation: Adding a small crystal of iodine is a classic method.[3][5] The iodine reacts with the magnesium surface. The disappearance of the brown iodine color is an indicator of activation.[5]
-
Entrainment: Using a small amount of an easily reactive halide, such as 1,2-dibromoethane, can help initiate the reaction.
Q4: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?
Both diethyl ether and THF are suitable solvents for Grignard reactions as their lone pair electrons complex with and stabilize the Grignard reagent.[1]
-
Diethyl Ether: Has a lower boiling point (34.6°C), which can make it easier to control exothermic reactions. However, Grignard reagents can sometimes precipitate out of ether at lower concentrations.
-
Tetrahydrofuran (THF): Has a higher boiling point (66°C) and is a better solvating agent, which can be beneficial for forming more difficult Grignard reagents like (2-iodophenyl)magnesium halide.[3][6]
For the synthesis of an aryl Grignard reagent, THF is often the preferred solvent.
Q5: What are the most common side reactions that reduce the yield of this compound?
The primary side reactions include:
-
Wurtz Coupling: The Grignard reagent can couple with the remaining aryl halide to form a homocoupled byproduct (e.g., 2,2'-diiodobiphenyl). This is more prevalent at higher temperatures and concentrations.
-
Protonation: As discussed in Q2, any trace moisture or other acidic protons in the reaction mixture will destroy the Grignard reagent.[7]
-
Enolization: If using a ketone with alpha-hydrogens as the electrophile, the Grignard reagent can act as a base, deprotonating the alpha-carbon to form an enolate.[8] This is a potential issue when reacting a Grignard reagent with 1-(2-iodophenyl)ethanone.
-
Reduction: Some Grignard reagents, especially those with beta-hydrogens, can reduce the carbonyl compound to an alcohol, but this is less common for methyl or aryl Grignards.[9]
Troubleshooting Guide
Problem: The Grignard reaction fails to initiate.
-
Q: My reaction mixture shows no signs of initiation (e.g., no exotherm, no bubbling, iodine color persists if used for activation). What are the likely causes and solutions?
-
A: This is one of the most common issues. First, ensure all components are scrupulously dry. Even atmospheric moisture can inhibit the reaction.[2] If conditions are dry, the primary suspect is the magnesium surface.
-
Solution 1: Activate the Magnesium. Add one or two small crystals of iodine. If the color does not fade, gently warm the flask with a heat gun. If this fails, add a few drops of 1,2-dibromoethane.
-
Solution 2: Mechanical Agitation. In a dry flask under an inert atmosphere, grind the magnesium turnings gently with a glass rod to expose a fresh surface.
-
Solution 3: Check Reagents. Ensure the aryl iodide and solvent are of high purity and completely anhydrous.
-
-
Problem: The yield of this compound is consistently low.
-
Q: I have successfully initiated the reaction, but my final product yield is below expectations (<40%). What factors could be responsible?
-
A: Low yields can result from issues during either the Grignard formation or the subsequent addition step.
-
Incomplete Grignard Formation: Titrate a small aliquot of your Grignard solution to determine its actual concentration before adding the aldehyde.[10] This helps distinguish between poor formation and poor reaction with the electrophile.
-
Slow Reagent Addition: Add the aryl iodide solution to the magnesium suspension very slowly.[3] A rapid addition rate can favor the Wurtz coupling side reaction.
-
Temperature Control: During the addition of the carbonyl compound (acetaldehyde or 2-iodobenzaldehyde), maintain a low temperature (e.g., 0°C) to minimize side reactions. Slowly warm the reaction to room temperature after the addition is complete.[5]
-
Purity of Carbonyl: Ensure the aldehyde is pure and free of the corresponding carboxylic acid, which would quench the Grignard reagent. Distilling the aldehyde immediately before use is recommended.
-
-
Problem: Significant byproduct formation is observed.
-
Q: My crude NMR or GC-MS analysis shows a large peak corresponding to 2,2'-diiodobiphenyl and/or iodobenzene. How can I prevent this?
-
A: These byproducts are clear indicators of specific side reactions.
-
Iodobenzene: This results from the protonation of the (2-iodophenyl)magnesium halide by an acidic proton source (likely water). The only solution is to rigorously dry all glassware, solvents, and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
2,2'-Diiodobiphenyl: This is the Wurtz coupling product. To minimize its formation, use dilute conditions and ensure slow, controlled addition of the 2-iodoaryl halide to the magnesium. Avoid high temperatures during Grignard formation.
-
-
Quantitative Data Summary
Table 1: Comparison of Ethereal Solvents for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantage | Common Issue |
| Diethyl Ether | 34.6 | 4.3 | Easy to control exotherms | Lower solvating power; reagent may precipitate |
| Tetrahydrofuran (THF) | 66 | 7.5 | Superior solvating power, ideal for difficult reagents[3] | Can be more difficult to remove; higher reaction temperatures |
Table 2: Troubleshooting Common Grignard Reaction Issues
| Symptom | Probable Cause | Recommended Solution(s) |
| No reaction initiation | Magnesium oxide layer; trace moisture | Activate Mg with iodine/1,2-dibromoethane; flame-dry glassware again. |
| Low product yield | Incomplete Grignard formation; side reactions | Titrate reagent; slow addition of reagents; maintain low temperature (0°C) during carbonyl addition.[5] |
| Formation of biphenyl byproduct | Wurtz coupling reaction | Use dilute conditions; add aryl halide slowly; avoid overheating. |
| Formation of arene byproduct | Protonation of Grignard reagent | Ensure strictly anhydrous conditions for all reagents and glassware.[2] |
| Dark/black reaction mixture | Finely divided Mg; decomposition | Generally acceptable, but if accompanied by low yield, consider overheating as a cause.[3] |
Experimental Protocols
Protocol: Synthesis of this compound via (2-Iodophenyl)magnesium chloride
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
1. Preparation:
- Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or inert gas inlet), and a pressure-equalizing dropping funnel.
- Allow the apparatus to cool to room temperature under a stream of dry argon or nitrogen.
2. Grignard Reagent Formation:
- To the flask, add magnesium turnings (1.2 equivalents).
- Add a single crystal of iodine.
- In the dropping funnel, prepare a solution of 1,2-diiodobenzene (1.0 equivalent) in anhydrous THF.
- Add a small portion (~5-10%) of the 1,2-diiodobenzene solution to the magnesium. Initiation should be observed by a gentle exotherm and the disappearance of the iodine color. If no reaction occurs, gently warm the flask.
- Once initiated, add the remaining 1,2-diiodobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the resulting dark grey/brown solution at room temperature for 1-2 hours to ensure complete formation.
3. Reaction with Acetaldehyde:
- Cool the Grignard solution to 0°C in an ice bath.
- Prepare a solution of freshly distilled acetaldehyde (1.1 equivalents) in anhydrous THF.
- Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
4. Workup and Purification:
- Cool the reaction mixture back to 0°C.
- Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. byjus.com [byjus.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
Overcoming steric hindrance in Suzuki coupling with ortho-substituted 1-(2-iodophenyl)ethan-1-ol
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates, specifically focusing on ortho-substituted aryl halides like 1-(2-iodophenyl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound giving low to no yield?
Low yields in Suzuki couplings with sterically hindered substrates are common and typically stem from the difficulty of bringing bulky reactants together at the palladium catalytic center.[1][2] The primary bottleneck is often the reductive elimination step, which is sensitive to steric crowding. Other potential issues include catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions.
Q2: How does the choice of ligand impact the reaction with a sterically hindered substrate?
The ligand is critical for success. For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally required.[3] These ligands promote the formation of a monoligated, coordinatively unsaturated L1Pd(0) species, which is more reactive.[4] They also stabilize the palladium center and facilitate the difficult oxidative addition and reductive elimination steps.[5] Ligands like SPhos, XPhos, and AntPhos have shown excellent reactivity for hindered couplings.[4][6][7][8]
Q3: What is the best palladium precursor for this type of reaction?
While many Pd(0) and Pd(II) sources can be effective, Pd(OAc)₂ and Pd₂(dba)₃ are common and robust choices that form the active Pd(0) catalyst in situ.[9][10] For challenging couplings, pre-formed catalysts incorporating bulky ligands, such as N-heterocyclic carbene (NHC)-bearing palladacycles, can offer higher stability and efficiency, even at room temperature.[11][12][13]
Q4: Can the free hydroxyl group in this compound interfere with the reaction?
Yes, free hydroxyl groups can potentially coordinate to the palladium center or interact with the base, altering catalyst activity. However, many modern catalyst systems exhibit high functional group tolerance.[13] If interference is suspected, protection of the alcohol (e.g., as a silyl ether) may be beneficial, though it adds steps to the synthesis. For many robust Pd-NHC or Buchwald-type systems, protection is often unnecessary.[13]
Q5: What are common side reactions, and how can they be minimized?
Common side reactions include:
-
Protodeboronation: The boronic acid reacts with residual water or solvent protons, removing the boron group. Using anhydrous solvents and an appropriate base (like K₃PO₄ or KF) can minimize this.[10]
-
Homocoupling: Two molecules of the boronic acid or two molecules of the aryl halide couple with themselves. This is often caused by the presence of oxygen or suboptimal catalyst/ligand ratios. Ensuring the reaction is thoroughly degassed and run under an inert atmosphere (N₂ or Ar) is crucial.[14]
-
Dehalogenation: The aryl halide is reduced, replacing the iodine with hydrogen. This can be promoted by certain ligands or impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion | 1. Inactive Catalyst/Ligand: The palladium precursor was not properly activated, or the ligand is unsuitable for the hindered substrate. | • Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos.[4][8] • Consider using a pre-formed Pd-NHC catalyst, which is often more active and stable.[11][13] • Ensure reagents are pure; some impurities can poison the catalyst.[14] |
| 2. Inappropriate Base: The base may be too weak to facilitate transmetalation or may be causing substrate degradation. | • Screen different bases. K₃PO₄ is a reliable choice for many Suzuki couplings. For more challenging substrates, stronger bases like Cs₂CO₃ or t-BuOK might be necessary.[13] • Use anhydrous, finely powdered base to maximize surface area and reactivity. | |
| 3. Suboptimal Solvent/Temperature: The solvent may not be appropriate for the reactants' solubility or the required temperature. | • Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[13][14] Sometimes a mixture with water is beneficial.[15] • Increase the reaction temperature. Sterically hindered couplings often require elevated temperatures (80-110 °C) to overcome the activation energy barrier. | |
| Significant side product formation (homocoupling, dehalogenation) | 1. Oxygen Contamination: Dissolved oxygen can lead to oxidative degradation of the catalyst and promote homocoupling of the boronic acid. | • Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes). • Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[14] |
| 2. Incorrect Stoichiometry: An incorrect ratio of boronic acid to aryl halide can lead to side reactions. | • Use a slight excess of the boronic acid partner (typically 1.1-1.5 equivalents). | |
| Reaction stalls before completion | 1. Catalyst Deactivation: The active Pd(0) species may be unstable over the reaction time, especially at high temperatures. | • Use a ligand that forms a more stable complex, such as SPhos or a robust NHC ligand.[4][8] These ligands can prevent catalyst decomposition. • Consider a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%). |
| 2. Boronic Acid Instability: The boronic acid may be degrading under the reaction conditions. | • Add the boronic acid portion-wise or via syringe pump over time. • In some cases, boronic esters or trifluoroborate salts (MIDA boronates) offer greater stability.[10][15] |
Performance of Catalyst Systems for Hindered Coupling
The selection of the ligand is paramount for overcoming steric hindrance. The table below summarizes typical conditions and yields for Suzuki couplings of ortho-substituted aryl halides, providing a basis for comparison.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | 85-99 | [4][8][15] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 80 | 90-98 | [8] |
| Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | 80-95 | [6] |
| Pd-NHC Complex* | (IPr) | t-BuOK | Dioxane | RT-80 | 95-99+ | [11][13] |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | < 40 | [9] |
*Note: N-Heterocyclic Carbene (NHC) complexes are highly effective but may require specific synthesis or commercial sourcing.
Detailed Experimental Protocol
This protocol provides a general methodology for the Suzuki coupling of this compound with a generic arylboronic acid. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate, anhydrous (K₃PO₄, 3.0 equiv), finely powdered
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio by volume) via syringe. The final concentration of the aryl iodide should be approximately 0.1 M.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Catalytic Cycle and Steric Hindrance
The efficiency of the Suzuki coupling catalytic cycle depends on the smooth execution of three key steps. Steric hindrance from ortho-substituents primarily impedes the Reductive Elimination step, where the new C-C bond is formed.
Caption: The Suzuki catalytic cycle, highlighting Reductive Elimination as the rate-limiting step for hindered substrates.
Troubleshooting Workflow for Low Yield
When encountering a low-yielding reaction, a systematic approach to optimization is crucial. This workflow outlines a logical progression of parameters to investigate.
Caption: A logical workflow for troubleshooting and optimizing a challenging Suzuki coupling reaction.
Role of Bulky Ligands
Bulky phosphine ligands, like SPhos, create a sterically demanding environment around the palladium atom. This promotes the formation of a highly reactive, monoligated Pd(0) species, which is necessary for the oxidative addition of the hindered aryl iodide.
Caption: Conceptual diagram showing how a bulky ligand (L) facilitates the approach of a hindered substrate.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 3. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 12. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Side reactions in the synthesis of 1-(2-Iodophenyl)ethan-1-ol and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Iodophenyl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent and effective method for the synthesis of this compound is through a Grignard reaction. This can be achieved via two primary pathways:
-
Pathway A: Reaction of 2-iodobenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide).
-
Pathway B: Reaction of an ortho-iodophenyl Grignard reagent (e.g., 2-iodophenylmagnesium bromide, often prepared in situ from 1,2-diiodobenzene) with acetaldehyde.
An alternative, high-yield approach involves the reduction of an o-iodobenzoic acid derivative.[1]
Q2: What is a common side reaction I should be aware of during the Grignard reagent formation?
A2: A significant side reaction during the formation of the Grignard reagent (specifically an aryl Grignard from an aryl halide) is a Wurtz-type coupling reaction.[2][3][4][5][6] In this reaction, two aryl halide molecules react with the magnesium metal to form a symmetrical biaryl compound. For instance, when preparing 2-iodophenylmagnesium bromide from 1,2-diiodobenzene, a potential side product is 2,2'-diiodobiphenyl.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Moisture in the reaction setup: Grignard reagents are highly reactive towards protic solvents like water. Any moisture will quench the Grignard reagent, reducing the amount available to react with the aldehyde. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Impure reagents: The purity of the starting materials, particularly the magnesium turnings and the iodo-precursor, is crucial.
-
Side reactions: As mentioned in Q2, Wurtz coupling can consume the starting aryl halide. Minimizing this can be achieved by controlling the rate of addition of the aryl halide to the magnesium turnings.
-
Suboptimal reaction conditions: Temperature control is important. The Grignard formation is exothermic and may require initial heating to start, but should be controlled to prevent side reactions. The addition of the aldehyde to the Grignard reagent should typically be done at a low temperature (e.g., 0 °C) to control the reaction rate and minimize byproducts.
A reported synthesis of this compound via the reduction of o-iodobenzoic acid followed by subsequent reaction steps achieved a yield of 88%.[1]
Q4: I am observing an unexpected, non-polar impurity in my crude product. What could it be?
A4: A common non-polar impurity is the biphenyl product resulting from the Wurtz coupling reaction during Grignard formation (e.g., 2,2'-diiodobiphenyl). This impurity can often be separated from the desired alcohol product by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no Grignard formation) | Inactive magnesium surface (oxide layer). | Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium. |
| Presence of moisture. | Ensure all glassware is rigorously dried and all solvents are anhydrous. Use an inert atmosphere. | |
| Low yield of this compound | Grignard reagent quenching due to moisture. | See above for ensuring anhydrous conditions. |
| Wurtz coupling side reaction. | Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide and minimize dimerization. | |
| Incomplete reaction. | Allow for sufficient reaction time at an appropriate temperature. Monitor the reaction progress by TLC. | |
| Multiple spots on TLC of the crude product | Formation of side products. | In addition to the Wurtz coupling product, other byproducts can form. Purification by column chromatography is typically effective. |
| Unreacted starting material. | Ensure the stoichiometry of the reagents is correct and that the reaction has gone to completion. |
Experimental Protocols
Synthesis of this compound via Reduction of o-Iodobenzoic Acid[1]
A detailed, high-yield synthesis has been reported involving the reduction of o-iodobenzoic acid. While the full multi-step procedure from this specific source is not fully detailed, a key final step yielding the target molecule is provided:
-
Starting Material Preparation: o-Iodobenzoic acid is dissolved in dry THF.
-
Reduction: The solution is cooled to 0 °C, and sodium borohydride (NaBH4) is added portionwise. A solution of iodine (I2) in THF is then added slowly over 5 hours.
-
Work-up: After the reaction is complete, the mixture is warmed to room temperature and stirred overnight. The reaction is then quenched with water and acidified with 3 M HCl. The product is extracted with diethyl ether.
-
Purification: The combined organic phases are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate gradient from 1:0 to 10:1) to yield this compound as a colorless liquid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 88% | [1] |
| Physical State | Colorless liquid | [1] |
Visualizations
Caption: Main synthetic pathway for this compound via Grignard addition.
Caption: Formation of a biphenyl side product via Wurtz coupling.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Chiral HPLC Purification of 1-(2-Iodophenyl)ethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(2-Iodophenyl)ethan-1-ol using chiral High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral HPLC method for this compound?
A1: The initial step is a literature search for existing methods used for similar compounds, such as other chiral phenyl ethanols.[1][2] If no direct methods are found, the next step is to screen a variety of chiral stationary phases (CSPs) with a set of standard mobile phases to identify a column that shows baseline or partial separation of the enantiomers.[3]
Q2: How do I choose the right chiral stationary phase (CSP) for my separation?
A2: Due to the complex nature of chiral recognition, predicting the best CSP is challenging.[1][3] A screening approach is often the most effective. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are a good starting point as they are versatile and have a high success rate for a wide range of compounds.[1]
Q3: What are the recommended starting mobile phases for screening?
A3: For normal phase chromatography, a common starting mobile phase is a mixture of hexane and isopropanol (IPA), for instance, in a 90:10 or 80:20 ratio. For polar organic mode, a combination like acetonitrile and isopropanol can be used. It's crucial to ensure the solvents are HPLC grade and have been properly degassed.[4]
Q4: My sample of this compound is not dissolving in the mobile phase. What should I do?
A4: It is always best to dissolve the sample in the mobile phase to avoid peak distortion.[5] If solubility is an issue, you can try dissolving the sample in a stronger solvent, such as 100% methanol or ethanol. However, be cautious as injecting a sample in a solvent much stronger than the mobile phase can lead to poor peak shape.[5] For normal phase chromatography with alkane-based mobile phases, avoid using acetonitrile as the sample solvent.[1]
Q5: Can I use additives in my mobile phase?
A5: Yes, for compounds that are acidic or basic, adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution. For a neutral compound like this compound, additives are generally not necessary unless issues with peak tailing are observed. If needed, typical additives include trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, usually at a concentration of 0.1%.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Plugged column frit. 2. Column contamination from sample precipitation. 3. Blockage in the HPLC system (e.g., tubing, guard column). | 1. Backflush the column. 2. If backflushing doesn't resolve the issue, consider changing the inlet frit. 3. Wash the column with a strong solvent to remove contaminants.[6] 4. Isolate the column to determine if the high pressure is from the system or the column itself.[6] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column overload. 2. Sample solvent incompatible with the mobile phase. 3. Column degradation. 4. Presence of an interfering compound. | 1. Reduce the sample concentration or injection volume. A typical analytical concentration is 0.5 to 1 mg/mL.[1] 2. Dissolve the sample in the mobile phase whenever possible.[5] 3. Use a guard column to protect the analytical column. 4. If the column is old or has been exposed to harsh conditions, it may need to be replaced. |
| No Separation or Poor Resolution | 1. Inappropriate chiral stationary phase. 2. Incorrect mobile phase composition. 3. Flow rate is too high. | 1. Screen other chiral columns with different selectivities. 2. Optimize the mobile phase by varying the ratio of the solvents. For example, in a hexane/IPA mobile phase, decreasing the percentage of IPA will generally increase retention and may improve resolution. 3. Decrease the flow rate. A lower flow rate can enhance efficiency and improve resolution. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in pump pressure or flow rate. 3. Changes in mobile phase composition. 4. Temperature variations. | 1. Ensure the column is fully equilibrated with the mobile phase before injecting the sample.[1] 2. Check the HPLC pump for leaks and ensure it is delivering a stable flow. 3. Prepare fresh mobile phase and degas it thoroughly. 4. Use a column oven to maintain a consistent temperature. |
Experimental Protocol: Chiral HPLC Purification of this compound
This protocol outlines a general procedure for the analytical separation of the enantiomers of this compound.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC grade n-hexane
-
HPLC grade isopropanol (IPA)
-
This compound racemic standard
-
Syringe filters (0.45 µm)
-
Autosampler vials
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase (e.g., 90:10 Hexane:IPA).
-
Filter the sample through a 0.45 µm syringe filter before transferring it to an autosampler vial.
3. HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 90:10 (v/v) n-Hexane : Isopropanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers.
-
To optimize the separation, the mobile phase composition can be adjusted. For example, changing the ratio to 95:5 n-Hexane:IPA may increase the retention times and improve resolution.
Visualizations
Caption: Workflow for Chiral HPLC Analysis.
Caption: Troubleshooting Decision Tree for Chiral HPLC.
References
Technical Support Center: Asymmetric Reduction of 2'-Iodoacetophenone
Welcome to the technical support center for the asymmetric reduction of 2'-iodoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yields and enantioselectivity in this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric reduction of 2'-iodoacetophenone?
The primary methods for the asymmetric reduction of 2'-iodoacetophenone include:
-
Catalytic Methods:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to achieve high enantioselectivity.[1][2][3]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Noyori-type ruthenium catalysts, often in combination with a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, are effective for the reduction of aromatic ketones.[4][5][6]
-
-
Biocatalytic Methods:
Q2: I am observing low enantiomeric excess (ee) in my CBS reduction. What are the potential causes and solutions?
Low enantioselectivity in a CBS reduction can stem from several factors:
-
Moisture: The presence of water can significantly decrease enantiomeric excess. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
-
Temperature: Temperature plays a critical role in the stereoselectivity of the CBS reduction. Lower temperatures generally lead to higher enantiomeric excess.[1] Consider running the reaction at temperatures as low as -78 °C.
-
Purity of Borane Reagent: Commercially available borane solutions (e.g., BH₃·THF) may contain borohydride species that can lead to non-selective reduction. Using freshly prepared or high-purity borane sources is recommended. Catecholborane can be an alternative for reductions at very low temperatures.[1]
-
Catalyst Choice and Loading: The structure of the oxazaborolidine catalyst influences selectivity. For sterically hindered ketones like 2'-iodoacetophenone, optimizing the catalyst structure and ensuring an adequate catalyst loading (typically 5-10 mol%) is important.
Q3: My Ru-catalyzed asymmetric transfer hydrogenation is sluggish or gives low conversion. How can I improve the reaction rate?
Several factors can influence the rate of a Ru-catalyzed ATH:
-
Catalyst Activation: Many Ru(II) precatalysts require activation with a base (e.g., potassium tert-butoxide) to form the active ruthenium hydride species. Ensure the base is of high quality and used in the correct stoichiometric amount.
-
Choice of Hydrogen Donor: Isopropanol is a common hydrogen donor, but for some substrates, a formic acid/triethylamine mixture can be more effective. The choice of donor can significantly impact reaction kinetics.[5]
-
Catalyst Deactivation: The catalyst can deactivate over the course of the reaction.[10] This can sometimes be mitigated by adjusting the reaction conditions (e.g., temperature, concentration) or by using a more robust catalyst system.
-
Substrate Inhibition: In some cases, the substrate or product can inhibit the catalyst.[10] Running the reaction at a lower substrate concentration may help.
Q4: I am considering a biocatalytic approach. What are the key advantages and potential challenges?
Advantages:
-
High Enantioselectivity: Enzymes often exhibit exceptional stereoselectivity, leading to products with very high enantiomeric excess.
-
Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media at or near room temperature and neutral pH, which can be advantageous for sensitive substrates.[9]
-
Environmental Friendliness: Biocatalysis is generally considered a "greener" technology due to the use of biodegradable catalysts and aqueous reaction media.[9]
Challenges:
-
Substrate/Product Inhibition or Toxicity: High concentrations of the substrate or product can inhibit or deactivate the enzyme. For instance, o-chloroacetophenone has been shown to be "toxic" to whole-cell catalysts at high concentrations, limiting the achievable product yield.[8]
-
Cofactor Regeneration: Many ketoreductases require a nicotinamide cofactor (NADH or NADPH) for activity. In whole-cell systems, cofactor regeneration is often handled by the cell's metabolism. For isolated enzymes, an external cofactor regeneration system is necessary.[9]
-
Low Volumetric Productivity: The reaction rates in biocatalytic systems can sometimes be lower than in traditional chemical catalysis, requiring longer reaction times or higher catalyst loadings.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in CBS Reduction | - Inactive borane source.- Catalyst degradation due to moisture or air.- Insufficient reaction time or temperature. | - Use a fresh, high-quality borane reagent.- Ensure strictly anhydrous and inert reaction conditions.- Increase reaction time and/or temperature (note: this may affect enantioselectivity). |
| Low conversion in Ru-catalyzed ATH | - Incomplete catalyst activation.- Catalyst deactivation.- Poor choice of hydrogen donor or base. | - Ensure proper activation of the precatalyst with a suitable base.- Consider using a more robust ligand for the ruthenium catalyst.- Screen different hydrogen donors (e.g., isopropanol, HCOOH/NEt₃) and bases. |
| Low yield in Biocatalytic Reduction | - Enzyme inhibition or deactivation by substrate/product.- Insufficient cofactor regeneration.- Poor substrate solubility in the aqueous medium. | - Perform the reaction at a lower substrate concentration.- For whole-cell systems, ensure optimal conditions for cell viability and metabolism. For isolated enzymes, ensure the cofactor regeneration system is efficient.- Consider the use of a co-solvent or surfactant to improve substrate solubility. |
Low Enantioselectivity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low ee in CBS Reduction | - Presence of moisture.- Reaction temperature is too high.- Non-selective reduction by borohydride impurities. | - Implement rigorous anhydrous techniques.- Perform the reaction at a lower temperature (e.g., -40 °C to -78 °C).- Use a high-purity borane source or consider catecholborane. |
| Low ee in Ru-catalyzed ATH | - Incorrect choice of chiral ligand for the substrate.- Racemization of the product under the reaction conditions. | - Screen different chiral ligands for the ruthenium catalyst.- Analyze the product's optical purity at different reaction times to check for racemization. If observed, consider shorter reaction times or milder conditions. |
| Low ee in Biocatalytic Reduction | - Presence of multiple enzymes in a whole-cell system with competing stereoselectivities.- Sub-optimal reaction conditions (pH, temperature) affecting enzyme conformation. | - Use an isolated enzyme with known stereoselectivity.- Optimize reaction parameters such as pH and temperature for the specific enzyme being used. |
Data Presentation
Table 1: Comparison of Asymmetric Reduction Methods for Halo-Substituted Acetophenones
| Method | Substrate | Catalyst/Enzyme | Yield (%) | ee (%) | Key Conditions |
| Biocatalytic | 2-Chloro-4′-bromoacetophenone | TeSADH mutant (P84S/I86A) | >99 | >99 (R) | Tris-HCl buffer (pH 7.0), 30% isopropanol, 50 °C[2] |
| Biocatalytic | 2-Chloro-4′-bromoacetophenone | TeSADH mutant (ΔP84/A85G) | >99 | >99 (S) | Tris-HCl buffer (pH 7.0), 30% isopropanol, 50 °C[2] |
| Biocatalytic | o-Chloroacetophenone | Candida tenuis xylose reductase (whole cell E. coli) | >98 | >99 (S) | Permeabilized cells with polymyxin B sulfate, 0.5 mM NAD⁺[8] |
| CBS Reduction | Acetophenone | (R)-2-methyl-CBS-oxazaborolidine | - | - | 1.0 M BH₃·THF in Toluene, -78 °C to -40 °C |
| Ru-catalyzed ATH | Acetophenone | RuCl--INVALID-LINK-- | 97 | 99 (R,R) | HCOOH/NEt₃, DMF, 40 °C[5] |
Note: Data for CBS and Ru-catalyzed reductions are for the parent acetophenone and serve as a general reference. The presence of the ortho-iodo substituent may alter the yield and enantioselectivity.
Experimental Protocols
General Protocol for CBS Reduction of an Aryl Ketone
-
To a stirred solution of (S)-Me-CBS-oxazaborolidine (2.01 equiv) in anhydrous THF (14 mL), add BH₃·THF (1.0 M in THF, 1.5 equiv) dropwise at 0 °C under an inert atmosphere.[11]
-
After stirring for 15 minutes at the same temperature, cool the mixture to -78 °C.[11]
-
Add a solution of the aryl ketone (e.g., 2'-iodoacetophenone, 1.0 equiv) in anhydrous THF dropwise.[11]
-
Stir the resulting mixture for 1 hour at -78 °C.[11]
-
Add another portion of BH₃·THF (1.0 M in THF, 1.5 equiv) dropwise over 1 hour at -78 °C.[11]
-
Gradually warm the mixture to -40 °C over 30 minutes and continue stirring for an additional 30 minutes.[11]
-
Quench the reaction by the slow addition of methanol, followed by 1N HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Ru-Catalyzed Asymmetric Transfer Hydrogenation
-
In a reaction vessel, dissolve the ruthenium precatalyst (e.g., RuCl--INVALID-LINK--) and the aryl ketone (e.g., 2'-iodoacetophenone) in a mixture of formic acid and triethylamine (typically a 5:2 molar ratio) or in isopropanol containing a base (e.g., KOH).[5]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) under an inert atmosphere.[5]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Biocatalytic Reduction with a Ketoreductase
-
Prepare a buffer solution (e.g., Tris-HCl, pH 7.0) containing a cosolvent if necessary (e.g., 30% v/v isopropanol) to aid substrate solubility.[2]
-
To the buffer, add the ketoreductase (as a lyophylized powder or a solution), the cofactor (e.g., NADP⁺), and the substrate (e.g., 2'-iodoacetophenone).[2] If a whole-cell system is used, the cells are suspended in the buffer with a cosubstrate for cofactor regeneration (e.g., glucose or isopropanol).
-
Shake the reaction mixture at a controlled temperature (e.g., 30-50 °C).[2]
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product if necessary.
Visualizations
Caption: General experimental workflow for the asymmetric reduction of 2'-iodoacetophenone.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting low conversion in Sonogashira coupling of 1-(2-iodophenyl)ethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the Sonogashira coupling of 1-(2-iodophenyl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: Is the free hydroxyl group on this compound compatible with Sonogashira coupling conditions?
A1: Generally, yes. The Sonogashira coupling is known to tolerate a wide range of functional groups, including alcohols. However, the presence of a free hydroxyl group, particularly a benzylic one, can sometimes lead to lower yields or side reactions depending on the specific reaction conditions, such as the choice of base and solvent. It is often possible to perform the coupling without protecting the hydroxyl group, but optimization of reaction parameters is crucial.
Q2: What are the most common causes of low conversion in this specific Sonogashira coupling?
A2: Low conversion can stem from several factors:
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Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities.
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Insufficiently inert atmosphere: Oxygen can lead to the undesired Glaser-Hay homocoupling of the alkyne starting material.
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Suboptimal reaction parameters: Incorrect choice of catalyst, ligand, base, solvent, or temperature can significantly impact the reaction outcome.
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Poor quality of reagents: Degradation of the aryl iodide, alkyne, or solvent can inhibit the reaction.
-
Potential side reactions: The benzylic alcohol moiety might undergo side reactions under basic conditions, although this is less commonly reported for Sonogashira couplings.
Q3: When should I consider protecting the hydroxyl group?
A3: Consider protecting the hydroxyl group if you have systematically optimized the reaction conditions (catalyst, ligand, base, solvent, temperature) and still observe low conversion or significant side product formation. Protection adds extra steps to the synthesis but can sometimes simplify the coupling reaction and improve yields by preventing potential interference from the hydroxyl group.
Troubleshooting Guide
Low conversion in the Sonogashira coupling of this compound can be systematically addressed by examining key reaction parameters. This guide provides a step-by-step approach to diagnosing and resolving common issues.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low conversion in the Sonogashira coupling.
Detailed Troubleshooting Steps
-
Verify Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes the homocoupling of the terminal alkyne (Glaser coupling).
-
Action: Ensure your reaction is set up under a properly maintained inert atmosphere (high-purity nitrogen or argon). Degas all solvents and the reaction mixture thoroughly before adding the catalyst.
-
-
Assess Reagent Quality: The purity of all starting materials is critical for a successful reaction.
-
Action:
-
This compound: Check for decomposition. If necessary, purify by column chromatography or recrystallization.
-
Terminal Alkyne: Ensure it is free of impurities. Distill liquid alkynes if necessary.
-
Solvents: Use anhydrous, degassed solvents. Traces of water can affect the reaction.
-
Base: Amine bases can degrade over time. Use a freshly opened bottle or distill the amine before use.
-
-
-
Optimize the Catalytic System: The choice of palladium source, ligand, and the presence of a copper(I) co-catalyst are crucial.
-
Action:
-
Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. Ensure the catalyst is active and not palladium black (a sign of decomposition).
-
Ligand: If using a palladium source without integrated ligands, the choice of phosphine ligand is important. For sterically hindered substrates, bulkier electron-rich ligands can be beneficial.
-
Copper(I) Iodide (CuI): CuI is a common co-catalyst that accelerates the reaction. Ensure it is fresh and not discolored (it should be off-white to light tan). In some cases, a "copper-free" Sonogashira can be attempted, which may reduce homocoupling.
-
-
-
Screen Different Bases: The base plays a critical role in deprotonating the alkyne and neutralizing the HX formed.
-
Action: Both amine bases (e.g., triethylamine, diisopropylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be effective. If an amine base is not working well, consider switching to an inorganic base, which can sometimes be advantageous for substrates with acidic protons.
-
-
Adjust Reaction Conditions: Solvent and temperature can significantly influence the reaction rate and yield.
-
Action:
-
Solvent: A variety of solvents can be used, including THF, DMF, and acetonitrile. For your substrate, which has some polarity, a more polar aprotic solvent might be beneficial.
-
Temperature: While many Sonogashira couplings on aryl iodides proceed at room temperature, sluggish reactions can often be improved by gentle heating (e.g., 40-60 °C).
-
-
-
Consider Protecting the Hydroxyl Group: If all else fails, the hydroxyl group may be interfering with the reaction.
-
Action: Protect the alcohol as a silyl ether (e.g., TMS or TBS ether) or another suitable protecting group. After a successful coupling, the protecting group can be removed.
-
Data Presentation: Impact of Reaction Parameters
The following tables summarize the general effects of different catalysts, ligands, and bases on Sonogashira coupling yields, based on literature data for similar aryl halides.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Pd Source | Ligand | Typical Loading (mol%) | Relative Yield | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 1-5 | Good to Excellent | Standard, widely used catalyst. |
| PdCl₂(PPh₃)₂ | PPh₃ (integrated) | 1-5 | Good to Excellent | Air-stable alternative to Pd(PPh₃)₄. |
| Pd(OAc)₂ | XPhos | 1-2 | Excellent | Bulky, electron-rich ligand, good for challenging substrates. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | Excellent | Highly active catalyst system. |
Table 2: Effect of Base on Sonogashira Coupling Yield
| Base | Type | Typical Equivalents | Relative Yield | Notes |
| Triethylamine (Et₃N) | Amine | 2-5 | Good | Often used as both base and solvent. |
| Diisopropylamine (i-Pr₂NH) | Amine | 2-5 | Good to Excellent | Can be more effective than Et₃N for some substrates. |
| K₂CO₃ | Inorganic | 2-3 | Moderate to Good | A milder inorganic base. |
| Cs₂CO₃ | Inorganic | 2-3 | Good to Excellent | Often gives higher yields than other inorganic bases. |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization for your specific alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous, degassed THF via syringe.
-
Add triethylamine (3 equivalents) via syringe.
-
Finally, add the terminal alkyne (1.2 equivalents) via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
If the reaction is sluggish after several hours, gently heat the mixture to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
Technical Support Center: Catalyst Selection for Efficient Heck Reactions with 1-(2-Iodophenyl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Heck reactions with 1-(2-iodophenyl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general applicability of the Heck reaction for a substrate like this compound?
A1: The Heck reaction is a powerful method for the arylation of olefins and is well-suited for aryl iodides.[1] Given that this compound is an aryl iodide, standard Heck reaction conditions are a good starting point for catalyst and condition screening. The presence of the ortho-(1-hydroxyethyl) group may influence the reaction, potentially requiring specific ligand and base combinations for optimal results.
Q2: Which palladium precursors are recommended for this reaction?
A2: Both Pd(0) and Pd(II) precursors can be effective. Common choices include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃.[1] Pd(II) precursors are often more stable and are reduced in situ to the active Pd(0) species.[2] For reactions involving aryl iodides, a variety of palladium sources can be successful.
Q3: What role do ligands play, and which ones are suitable for this substrate?
A3: Ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and influencing its reactivity and selectivity.[1] For aryl iodides, phosphine ligands are commonly employed. Electron-donating and sterically bulky phosphines, such as tri(o-tolyl)phosphine (P(o-tol)₃) or phosphine ligands supported by N-heterocyclic carbenes (NHCs), can enhance catalytic activity.[1]
Q4: How does the ortho-(1-hydroxyethyl) group on my substrate affect the reaction?
A4: The hydroxyl group in the ortho position can potentially coordinate to the palladium center. This interaction can either be beneficial by promoting catalyst-substrate association or detrimental by leading to catalyst inhibition. Additionally, the acidic proton of the hydroxyl group may require the use of a suitable base to prevent side reactions or catalyst deactivation. The steric bulk of the substituent may also influence the approach of the olefin to the palladium complex.
Q5: What are common side reactions to watch out for?
A5: Common side reactions in Heck couplings include the formation of regioisomers of the product, double bond isomerization of the olefinic product, and the reduction of the aryl iodide to the corresponding arene. Catalyst decomposition to palladium black is also a common issue, leading to decreased reactivity.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand or no ligand used. 3. Incorrect base or base strength. 4. Low reaction temperature. 5. Catalyst poisoning. | 1. Use a fresh palladium precursor. Consider in-situ reduction of a Pd(II) salt. 2. Screen a variety of phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos) or NHC ligands. 3. Screen different bases (e.g., Et₃N, K₂CO₃, NaOAc). The pKa of the base should be sufficient to neutralize the generated HI. 4. Increase the reaction temperature in increments of 10-20 °C. 5. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. Ligand dissociation. 3. High reaction temperature. | 1. Increase the ligand-to-palladium ratio. 2. Use a more robust ligand, such as a bidentate phosphine or an NHC ligand. 3. Lower the reaction temperature. |
| Low Product Yield with Starting Material Recovery | 1. Insufficient reaction time. 2. Catalyst deactivation over time. | 1. Monitor the reaction by TLC or GC/LC-MS and extend the reaction time. 2. Add a second portion of the catalyst and ligand midway through the reaction. |
| Formation of Isomeric Products | 1. Reversible β-hydride elimination. 2. Base-catalyzed isomerization of the product. | 1. Use a milder base or a silver salt (e.g., Ag₂CO₃) to promote irreversible reductive elimination.[3] 2. Lower the reaction temperature and shorten the reaction time. |
| Formation of Reduced Arene (Benzeneethan-1-ol) | 1. Presence of reducing agents. 2. Reaction with the solvent or base. | 1. Ensure high purity of all reagents. 2. Screen different solvents and bases. |
Catalyst and Condition Screening Data
The following table summarizes catalyst systems and conditions that have been reported for the Heck reaction of 2-iodophenol, a close structural analog of this compound. This data can serve as a starting point for optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd-MD (3 mol%) | Et₃N | CH₃CN | 80 | - | >95 | [4] |
| Pd/Cu-BMDNP (2.0 mol%) | Et₃N | CH₃CN | 80 | - | >95 | [4] |
Note: Pd-MD and Pd/Cu-BMDNP are specialized dendritic catalysts. For general laboratory use, commercially available palladium precursors and ligands are recommended for initial screening.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the Heck reaction of 2-iodophenol with ethyl acrylate and can be used as a starting point for the reaction of this compound.[4]
Materials:
-
This compound
-
Olefin (e.g., styrene, ethyl acrylate)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tol)₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., CH₃CN or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 0.02 mmol, 2 mol%) and the ligand (e.g., 0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., 5 mL) and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add this compound (1.0 mmol, 1.0 equiv), the olefin (1.2 mmol, 1.2 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Heck reaction.
Caption: Troubleshooting decision tree for the Heck reaction.
Caption: Simplified Heck reaction catalytic cycle.
References
- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Palladium Nanocubes/Nanorods and Their Catalytic Activity for Heck Reaction of Iodobenzene -Applied Microscopy | Korea Science [koreascience.kr]
Technical Support Center: Stereochemical Integrity of Chiral 1-(2-Iodophenyl)ethan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the racemization of chiral 1-(2-iodophenyl)ethan-1-ol during various chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in maintaining the stereochemical purity of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the racemization of chiral this compound during a reaction?
A1: Racemization of chiral this compound, a secondary benzylic alcohol, typically proceeds through two main pathways:
-
Formation of a Planar Carbocation: In the presence of acidic conditions or through coordination to a Lewis acidic metal center, the hydroxyl group can be protonated or activated, leading to its departure as a water molecule. This results in the formation of a planar, achiral carbocation intermediate. Subsequent nucleophilic attack can occur from either face with equal probability, leading to a racemic mixture of the product.
-
Dehydrogenation-Hydrogenation: Some transition metal catalysts, particularly under certain reaction conditions, can facilitate a reversible dehydrogenation of the alcohol to the corresponding achiral ketone (1-(2-iodophenyl)ethanone). Subsequent hydrogenation of the ketone by the catalyst can regenerate the alcohol as a racemic mixture.
Q2: Which reaction types are most prone to causing racemization of this compound?
A2: Reactions that involve harsh conditions or the use of certain types of catalysts are particularly susceptible to causing racemization. These include:
-
Acid-Catalyzed Reactions: Any reaction conducted in the presence of strong Brønsted or Lewis acids can promote the formation of a carbocation intermediate, leading to racemization.
-
High-Temperature Reactions: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization pathways, such as carbocation formation or dehydrogenation.
-
Palladium-Catalyzed Cross-Coupling Reactions: While essential for many synthetic transformations, palladium catalysts can sometimes facilitate racemization, especially if reaction conditions are not optimized. For instance, in Suzuki-Miyaura, Heck, or Sonogashira couplings, the choice of ligand, base, and temperature is critical.
Q3: How can I activate the hydroxyl group of this compound for a substitution reaction without causing racemization?
A3: To activate the hydroxyl group for substitution while preserving the stereocenter, it is crucial to convert it into a good leaving group under mild, non-acidic conditions. Common methods include:
-
Conversion to a Sulfonate Ester: Reacting the alcohol with tosyl chloride (TsCl), mesyl chloride (MsCl), or nosyl chloride (NsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine at low temperatures. These sulfonate esters are excellent leaving groups for subsequent SN2 reactions.
-
Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry by reacting the alcohol with a nucleophile in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric excess (ee) during a Suzuki-Miyaura coupling reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand Choice | Use bulky, electron-donating phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote a stereoretentive catalytic cycle. Avoid overly electron-rich or sterically unhindered ligands that may favor pathways leading to racemization. |
| High Reaction Temperature | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider screening temperatures ranging from room temperature to 60 °C. |
| Strongly Basic Conditions | A strong base can promote elimination or other side reactions that may lead to racemization. Use a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Prolonged Reaction Time | Monitor the reaction progress closely and quench it as soon as the starting material is consumed to minimize the risk of product racemization over time. |
Issue 2: Racemization observed during a Sonogashira coupling of a derivative of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of a Protic Solvent | Protic solvents can facilitate proton transfer and potentially promote racemization. Use an aprotic solvent such as THF, dioxane, or toluene. |
| Amine Base | While often used in Sonogashira couplings, some amine bases can contribute to racemization. Consider using a weaker amine base or a non-amine base like K₂CO₃ in combination with a copper(I) co-catalyst. |
| Copper(I) Co-catalyst | In some cases, the copper co-catalyst can influence the stereochemical outcome. Running the reaction under copper-free conditions, if possible for your specific substrates, may help preserve enantiomeric purity. |
| Elevated Temperature | As with other cross-coupling reactions, higher temperatures increase the likelihood of racemization. Optimize the reaction to proceed at a lower temperature. |
Experimental Protocols
Protocol 1: Stereoretentive Suzuki-Miyaura Coupling of (R)-1-(2-Iodophenyl)ethan-1-ol Derivative
This protocol outlines a method to perform a Suzuki-Miyaura coupling with minimal loss of enantiomeric excess. The alcohol is first converted to its corresponding tosylate.
Step 1: Synthesis of (R)-1-(2-Iodophenyl)ethyl 4-methylbenzenesulfonate
-
To a solution of (R)-1-(2-iodophenyl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired tosylate.
Step 2: Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine the (R)-1-(2-iodophenyl)ethyl tosylate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd₂(dba)₃ (2.5 mol%), and SPhos (5 mol%).
-
Add anhydrous toluene and then K₃PO₄ (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 60 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the enantioenriched product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Illustrative Data for Suzuki-Miyaura Coupling Optimization:
| Entry | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | PPh₃ | K₂CO₃ | 100 | 24 | 75 | 45 |
| 2 | XPhos | K₃PO₄ | 80 | 18 | 88 | 85 |
| 3 | SPhos | K₃PO₄ | 60 | 24 | 92 | 97 |
| 4 | RuPhos | Cs₂CO₃ | 60 | 20 | 90 | 96 |
Visualizations
Caption: Primary pathways for racemization of chiral this compound.
Caption: Troubleshooting flowchart for loss of enantiomeric excess.
Caption: Workflow for stereoretentive Suzuki-Miyaura coupling.
Byproduct formation and removal in the synthesis of 1-(2-iodophenyl)ethan-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 1-(2-iodophenyl)ethan-1-ol, a key intermediate in various pharmaceutical and organic synthesis applications.
Frequently Asked Questions (FAQs)
Q1: I obtained a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the Grignard synthesis of this compound can stem from several factors:
-
Presence of Moisture: Grignard reagents are highly reactive towards protic solvents like water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the methylmagnesium bromide reagent.[1]
-
Impure Magnesium: The magnesium turnings should be fresh and free of an oxide layer. Pre-activation by crushing the turnings or using a small crystal of iodine can help initiate the reaction.[1]
-
Side Reactions: The formation of byproducts such as benzene (from the reaction of the Grignard reagent with trace water) or Wurtz-type coupling products can consume the Grignard reagent, reducing the yield of the desired product.
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring it with Thin Layer Chromatography (TLC).
Q2: My final product is impure. What are the common byproducts in this synthesis and how can I identify them?
A2: The primary byproducts in the synthesis of this compound are:
-
Unreacted 2-iodobenzaldehyde: The starting material may be present if the reaction did not go to completion. It can be identified by its characteristic aldehyde peak in ¹H NMR spectroscopy (around 9-10 ppm) and a carbonyl stretch in IR spectroscopy (around 1700 cm⁻¹).
-
1,2-Bis(2-iodophenyl)ethane-1,2-diol: This pinacol coupling product arises from the reductive dimerization of 2-iodobenzaldehyde. It is more polar than the desired product and will have a lower Rf value on a TLC plate.
-
2,2'-Diiodobiphenyl: This byproduct can form from the coupling of two 2-iodophenyl radicals. It is a non-polar impurity and will have a higher Rf value on a TLC plate compared to the product.
These impurities can be identified and quantified using techniques such as NMR spectroscopy, mass spectrometry, and chromatography (TLC, GC-MS, or HPLC).
Q3: How can I remove the unreacted 2-iodobenzaldehyde from my product?
A3: Unreacted 2-iodobenzaldehyde can be removed using the following methods:
-
Aqueous Bisulfite Wash: During the workup, washing the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) will form a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.
-
Column Chromatography: Silica gel column chromatography can effectively separate the more polar aldehyde from the desired alcohol. A solvent system such as a gradient of ethyl acetate in hexanes is typically effective.[2]
Q4: What is the best method to purify this compound from the diol and biphenyl byproducts?
A4: The most effective method for purifying this compound from both polar (diol) and non-polar (biphenyl) impurities is silica gel column chromatography .
-
The non-polar 2,2'-diiodobiphenyl will elute first with a low polarity eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
-
The desired product, This compound , will elute next.
-
The more polar 1,2-bis(2-iodophenyl)ethane-1,2-diol will be strongly retained on the silica gel and will elute last, often requiring a higher polarity eluent (a higher percentage of ethyl acetate).
Recrystallization can also be a viable purification method, depending on the specific impurities and their concentrations. A suitable solvent system would need to be determined empirically, for example, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.
Quantitative Data Summary
The following table presents representative data on the yield and purity of this compound under different reaction and purification conditions. (Note: These are typical values and may vary based on specific experimental parameters).
| Condition | Typical Yield (%) | Purity after Workup (%) | Purity after Chromatography (%) | Purity after Recrystallization (%) |
| Standard Grignard Synthesis | 75-85 | 80-90 | >98 | >97 |
| Synthesis with Non-Anhydrous Solvents | 20-40 | < 60 | Not typically performed | Not typically performed |
| Purification by Column Chromatography | N/A | N/A | 90-95 (recovery) | N/A |
| Purification by Recrystallization | N/A | N/A | N/A | 85-90 (recovery) |
Experimental Protocols
1. Synthesis of this compound via Grignard Reaction
-
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Methyl iodide
-
2-Iodobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes to ensure the complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of 2-iodobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-iodobenzaldehyde solution dropwise to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
2. Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes).
-
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound and formation of major byproducts.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Enantiopure 1-(2-Iodophenyl)ethan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of enantiopure 1-(2-Iodophenyl)ethan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of enantiopure this compound via asymmetric reduction of 2'-iodoacetophenone.
Problem 1: Low Enantioselectivity (ee)
Possible Causes and Solutions:
-
Sub-optimal Catalyst: The chosen catalyst may not be ideal for this specific substrate.
-
Solution: Screen a panel of catalysts. For asymmetric transfer hydrogenation, consider different chiral ligands (e.g., TsDPEN derivatives) and metal precursors (Ru, Rh). For biocatalytic reduction, test various ketoreductases (KREDs) with different stereoselectivities.
-
-
Incorrect Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity.
-
Solution: Optimize the catalyst loading. Start with the recommended loading in the protocol and perform a series of experiments with systematically varied amounts.
-
-
Presence of Water: For many chemical catalysis methods, such as those using borane reagents (e.g., CBS reduction), the presence of water can significantly decrease enantioselectivity.
-
Solution: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Sub-optimal Temperature: The reaction temperature can have a profound effect on the enantiomeric excess.
-
Solution: Investigate the effect of temperature on the reaction. Lowering the temperature often improves enantioselectivity, although it may decrease the reaction rate.
-
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric induction step.
-
Solution: Screen a variety of solvents. For transfer hydrogenation, solvents like isopropanol (which also acts as the hydrogen source), dichloromethane, or toluene can be tested. For biocatalytic reductions, the use of co-solvents with aqueous buffers might be necessary to improve substrate solubility.
-
Problem 2: Incomplete Conversion
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.
-
Solution: For asymmetric transfer hydrogenation, ensure the reaction is run under an inert atmosphere to prevent oxidation of the catalyst. For biocatalytic reductions, check for substrate or product inhibition and consider using a higher enzyme loading or a continuous product removal strategy.
-
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress over a longer period using techniques like TLC or GC/HPLC.
-
-
Poor Substrate Quality: Impurities in the 2'-iodoacetophenone starting material can inhibit the catalyst.
-
Solution: Purify the starting material before use, for example, by column chromatography or recrystallization.
-
-
Sub-optimal pH (for biocatalysis): The activity of ketoreductases is highly dependent on the pH of the reaction medium.
-
Solution: Optimize the pH of the buffer solution. Most KREDs have an optimal pH in the range of 6-8.
-
-
Insufficient Reducing Agent: In transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid) may be depleted.
-
Solution: Use a larger excess of the hydrogen donor.
-
Problem 3: Formation of Byproducts
Possible Causes and Solutions:
-
Over-reduction: In some cases, the product alcohol can be further reduced, although this is less common for this specific substrate.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Side Reactions of the Starting Material: The iodo-substituent or the acetyl group might undergo side reactions under certain conditions. For instance, strong bases could lead to side reactions.
-
Solution: Carefully control the reaction conditions, particularly the base concentration in transfer hydrogenation reactions.
-
-
Hydroboration of the Aromatic Ring (with borane reagents): Although less likely for the benzene ring, this can be a side reaction in some cases.
-
Solution: Use a milder borane reagent or optimize the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which method is most suitable for the large-scale synthesis of enantiopure this compound?
A1: Both asymmetric transfer hydrogenation and biocatalytic reduction are scalable methods. The choice often depends on factors like cost, available equipment, and desired enantiopurity. Biocatalysis is often considered a "greener" and more cost-effective option for large-scale production due to the mild reaction conditions and high selectivity of enzymes.[1] However, asymmetric transfer hydrogenation with well-defined catalysts can also be highly efficient and scalable.
Q2: How can I determine the enantiomeric excess (ee) of my product?
A2: The most common method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase (CSP) that can separate the two enantiomers.
Q3: What are some common chiral HPLC columns for separating the enantiomers of this compound?
A3: Polysaccharide-based chiral stationary phases, such as those found in Chiralpak® and Chiralcel® columns (e.g., Chiralpak AD, Chiralpak IA, Chiralcel OD-H), are often effective for separating the enantiomers of aryl alcohols. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for achieving good separation.
Q4: My reaction is very slow. How can I increase the reaction rate without compromising enantioselectivity?
A4: For asymmetric transfer hydrogenation, you can try slightly increasing the reaction temperature or the catalyst loading after careful optimization. For biocatalytic reductions, ensure the pH and temperature are optimal for the specific enzyme. Increasing the enzyme loading or using a more efficient cofactor regeneration system can also enhance the reaction rate.
Q5: I am observing catalyst leaching in my asymmetric transfer hydrogenation reaction. How can I minimize this?
A5: Catalyst leaching can be a problem with homogeneous catalysts. One approach to mitigate this is to use an immobilized catalyst on a solid support. This can also simplify product purification.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of 2'-Iodoacetophenone
| Catalyst System | Method | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Disadvantages |
| RuCl--INVALID-LINK-- | Asymmetric Transfer Hydrogenation | >95 | >98 | High enantioselectivity, well-established method. | Cost of catalyst, potential for metal contamination. |
| [RhCl2(Cp*)]2 / Chiral Ligand | Asymmetric Transfer Hydrogenation | >90 | >95 | High activity and selectivity. | Catalyst cost and sensitivity. |
| Ketoreductase (KRED) | Biocatalytic Reduction | >90 | >99 | High enantioselectivity, mild conditions, "green" process. | Substrate scope can be limited, potential for enzyme inhibition. |
| (R)- or (S)-Me-CBS / BH3 | CBS Reduction | >90 | >95 | Predictable stereochemistry, commercially available catalyst. | Stoichiometric borane reagent, moisture sensitive. |
Note: The values presented are typical and can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ru-Catalyst
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve [RuCl2(p-cymene)]2 (0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol%) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 2'-iodoacetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Reaction Execution: Add the substrate solution to the catalyst solution. Add a solution of a base (e.g., 5:2 mixture of formic acid and triethylamine, or potassium tert-butoxide) as required by the specific catalyst system. Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain enantiopure this compound.
Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)
-
Reaction Setup: In a suitable reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Reagent Addition: Add the ketoreductase (KRED) enzyme preparation and the cofactor (e.g., NAD(P)H). For cofactor regeneration, add a suitable system, such as glucose and glucose dehydrogenase (GDH) or isopropanol and a secondary alcohol dehydrogenase.
-
Substrate Addition: Dissolve 2'-iodoacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of enantiopure this compound.
Caption: Troubleshooting guide for low enantioselectivity.
Caption: Comparison of synthesis methods for enantiopure this compound.
References
Validation & Comparative
Comparative Reactivity Analysis: 1-(2-Iodophenyl)ethan-1-ol vs. 1-(2-Bromophenyl)ethan-1-ol in Palladium-Catalyzed Cross-Coupling Reactions
A guide for researchers, scientists, and drug development professionals on the anticipated reactivity of ortho-halo-substituted phenylethanols in common C-C and C-N bond-forming reactions.
The fundamental difference in reactivity between aryl iodides and aryl bromides stems from the disparity in the carbon-halogen bond strength. The weaker carbon-iodine bond generally leads to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. Consequently, aryl iodides are typically more reactive than their bromide counterparts.
Data Presentation: Predicted Comparative Reactivity
The following table summarizes the anticipated relative reactivity of 1-(2-iodophenyl)ethan-1-ol and 1-(2-bromophenyl)ethan-1-ol in several common palladium-catalyzed cross-coupling reactions based on general reactivity trends of aryl halides.
| Reaction Type | This compound (Aryl Iodide) | 1-(2-Bromophenyl)ethan-1-ol (Aryl Bromide) | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Higher reactivity, lower reaction temperatures, and shorter reaction times are expected. | Lower reactivity, may require higher temperatures, longer reaction times, or more active catalysts. | I > Br >> Cl |
| Heck Coupling | Expected to react more readily under milder conditions. | Likely requires more forcing conditions (higher temperature, stronger base) to achieve comparable yields. | I > Br > Cl |
| Sonogashira Coupling | Higher reactivity, allowing for milder reaction conditions and potentially avoiding homo-coupling of the alkyne. | Lower reactivity, may necessitate higher catalyst loading or temperature. | I > Br > Cl |
| Buchwald-Hartwig Amination | Generally more reactive, facilitating coupling with a wider range of amines under milder conditions. | Less reactive, may require more specialized ligands and higher temperatures. | I > Br > Cl |
| Intramolecular Cyclization | More likely to undergo intramolecular reactions, such as cyclization to form heterocyclic systems, due to the higher reactivity of the C-I bond. | Less prone to intramolecular cyclization under similar conditions; may require more forcing conditions which could lead to side reactions. | I > Br |
Experimental Protocols: Generalized Methodologies
The following are generalized experimental protocols for key cross-coupling reactions. It is important to note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is crucial for any new substrate and specific conditions for this compound and 1-(2-bromophenyl)ethan-1-ol would need to be determined empirically.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound.
Reaction Setup:
-
Aryl Halide: 1-(2-halophenyl)ethan-1-ol (1.0 equiv)
-
Boronic Acid/Ester: (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos)
-
Base: Aqueous Na₂CO₃ (2 M solution, 2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: Toluene, dioxane, or DMF/water mixture
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid/ester, palladium catalyst, and base.
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C. For the more reactive this compound, a lower temperature may be sufficient.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Intramolecular Heck Reaction
This reaction can be used to form cyclic compounds through an intramolecular carbon-carbon bond formation. For the substrates , this could potentially lead to the formation of a dihydrobenzofuran ring system after dehydration of the alcohol.
Reaction Setup:
-
Aryl Halide: 1-(2-halophenyl)ethan-1-ol (1.0 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand: P(o-tol)₃ or PPh₃ (10-20 mol%)
-
Base: Et₃N or K₂CO₃ (1.5-2.0 equiv)
-
Solvent: Acetonitrile or DMF
Procedure:
-
In a reaction flask, dissolve the 1-(2-halophenyl)ethan-1-ol in the chosen solvent.
-
Add the base, palladium catalyst, and ligand to the solution.
-
Thoroughly degas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C with stirring. The higher reactivity of the iodo-substrate may allow for a lower reaction temperature.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the cyclized product.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions, providing a visual representation of the mechanistic pathways.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Heck Reaction Catalytic Cycle
Validating the Enantiomeric Purity of 1-(2-Iodophenyl)ethan-1-ol: A Comparative Guide to Chiral Chromatography and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing safety and efficacy. This guide provides a detailed comparison of two common methods for validating the enantiomeric excess (ee) of 1-(2-Iodophenyl)ethan-1-ol: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral solvating agent. This document offers detailed experimental protocols, presents quantitative data for comparison, and includes workflow visualizations to aid in methodological selection and implementation.
Introduction
This compound is a chiral secondary alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of such intermediates can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are required to determine the enantiomeric excess of this compound. Chiral HPLC is a widely used and powerful technique for separating enantiomers, while chiral NMR spectroscopy offers a valuable alternative for determining enantiomeric ratios without physical separation.
Methods for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[1] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including aromatic alcohols.[2]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
An alternative to chromatographic separation is the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA).[3] In this method, the chiral analyte forms transient diastereomeric complexes with the CSA. These complexes have distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers based on the integration of their respective signals. This method is often faster than HPLC as it does not require extensive method development for separation.
Experimental Protocols
Chiral HPLC Method for this compound
This protocol is based on established methods for the separation of structurally similar phenyl ethanol derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size)[4][5]
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
NMR Spectroscopy Method using a Chiral Solvating Agent
This protocol outlines a general procedure for determining the enantiomeric excess of a secondary alcohol like this compound using a chiral solvating agent.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
-
Addition of Chiral Solvating Agent:
-
To the same NMR tube, add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
-
Data Acquisition:
-
Gently mix the sample to ensure homogeneity.
-
Acquire another ¹H NMR spectrum.
-
Look for the splitting of a proton signal of the analyte (e.g., the methine proton of the alcohol) into two distinct signals corresponding to the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
-
Performance Comparison
The choice between Chiral HPLC and Chiral NMR depends on various factors including the available instrumentation, the required level of accuracy, and the sample throughput.
| Parameter | Chiral HPLC | Chiral NMR with CSA |
| Principle | Physical separation of enantiomers | In-situ formation of diastereomeric complexes |
| Instrumentation | HPLC with UV detector | NMR Spectrometer |
| Sample Throughput | Lower (requires method development and run time) | Higher (faster sample preparation and data acquisition) |
| Sensitivity | High (can detect trace enantiomeric impurities) | Moderate |
| Quantitative Accuracy | High (with proper calibration) | Good (relies on accurate integration) |
| Preparative Capability | Yes | No |
| Development Effort | Can be time-consuming to find optimal conditions | Generally less development time required |
Table 1: Comparison of Chiral HPLC and Chiral NMR for Enantiomeric Excess Determination.
Experimental Data (Representative)
The following table presents hypothetical but realistic data for the chiral separation of a racemic mixture of this compound using the Chiral HPLC method described above.
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Enantiomer 1 | 12.5 | 50.1 | \multirow{2}{*}{2.1} |
| Enantiomer 2 | 14.8 | 49.9 |
Table 2: Representative Chiral HPLC Data for Racemic this compound.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both Chiral HPLC and Chiral NMR analysis.
References
A Spectroscopic Guide: Distinguishing 1-(2-Iodophenyl)ethan-1-ol from its Carbonyl Precursors
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds and their synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic properties of the secondary alcohol 1-(2-Iodophenyl)ethan-1-ol and its common precursors, 2-iodoacetophenone and 2-iodobenzaldehyde. By presenting key differentiators in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for monitoring reaction progress and confirming product identity.
The transformation from a carbonyl compound to an alcohol is a fundamental reaction in organic synthesis. The reduction of 2-iodoacetophenone or the Grignard addition to 2-iodobenzaldehyde to yield this compound introduces significant changes in the molecule's electronic and structural environment. These changes are readily observable through various spectroscopic techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the precursors is compiled from various spectral databases, while the data for this compound is predicted based on analogous structures and established spectroscopic principles, providing a reliable benchmark for experimental verification.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | Methine Proton (-CH) | Methyl Protons (-CH₃) | Aldehyde Proton (-CHO) | Hydroxyl Proton (-OH) |
| 2-Iodobenzaldehyde | 7.20-8.00 (m, 4H) | - | - | ~10.0 (s, 1H) | - |
| 2-Iodoacetophenone | 7.18-7.90 (m, 4H) | - | ~2.60 (s, 3H) | - | - |
| This compound | 7.00-7.80 (m, 4H) | ~5.20 (q, 1H) | ~1.45 (d, 3H) | - | Variable, broad (s, 1H) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Methine Carbon (-CHOH) | Methyl Carbon (-CH₃) |
| 2-Iodobenzaldehyde | ~192.0 | 128.0-140.0, ~95.0 (C-I) | - | - |
| 2-Iodoacetophenone | ~200.0 | 128.0-143.0, ~95.0 (C-I) | - | ~30.0 |
| This compound | - | 126.0-148.0, ~97.0 (C-I) | ~70.0 | ~25.0 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C-H (sp²) Stretch | C-H (sp³) Stretch |
| 2-Iodobenzaldehyde | ~1700 (strong) | - | 3000-3100 | ~2850, ~2750 (aldehyde C-H) |
| 2-Iodoacetophenone | ~1685 (strong) | - | 3000-3100 | 2900-3000 |
| This compound | - | 3200-3600 (broad, strong) | 3000-3100 | 2850-3000 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 2-Iodobenzaldehyde | 232 | 231 ([M-H]⁺), 203 ([M-CHO]⁺), 127 (I⁺), 76 (C₆H₄⁺) |
| 2-Iodoacetophenone | 246 | 231 ([M-CH₃]⁺), 203 ([M-COCH₃]⁺), 127 (I⁺), 76 (C₆H₄⁺), 43 (CH₃CO⁺) |
| This compound | 248 | 233 ([M-CH₃]⁺), 230 ([M-H₂O]⁺), 121 ([M-I]⁺), 105, 77 |
Experimental Protocols
Synthesis of this compound via Reduction of 2-Iodoacetophenone
This protocol is adapted from established procedures for the sodium borohydride reduction of substituted acetophenones.
Materials:
-
2-Iodoacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-iodoacetophenone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Spectroscopic Analysis:
-
NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.
-
IR: Obtain the infrared spectrum of the neat product using a universal ATR accessory.
-
MS: Analyze the product using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI).
Visualizing the Synthetic and Analytical Workflow
The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic comparison.
Caption: Synthetic routes to this compound.
Caption: Workflow for spectroscopic comparison and analysis.
Conclusion
The spectroscopic differences between this compound and its precursors, 2-iodoacetophenone and 2-iodobenzaldehyde, are distinct and readily identifiable. The disappearance of the characteristic carbonyl signals in both ¹³C NMR and IR spectra, coupled with the appearance of hydroxyl and methine signals, provides unequivocal evidence of a successful transformation. Mass spectrometry further corroborates the identity of the product through its unique molecular ion peak and fragmentation pattern. This guide provides the necessary data and protocols to confidently synthesize and characterize this compound, ensuring the integrity of research and development endeavors.
A Comparative Guide to the Reaction Kinetics of Coupling Reactions Involving 1-(2-iodophenyl)ethan-1-ol and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as 1-(2-iodophenyl)ethan-1-ol, several coupling strategies can be envisioned to further elaborate the molecule. This guide focuses on three of the most prevalent and versatile palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Understanding the reaction kinetics of these transformations is crucial for reaction optimization, process development, and ensuring efficient and selective synthesis of target molecules. The kinetics of these reactions are influenced by several factors including the nature of the aryl halide, the coupling partner, the palladium catalyst and its ligands, the base, and the solvent. The ortho-substituted 1-hydroxyethyl group in this compound is expected to exert steric and electronic effects that will influence the reaction rates.
Comparative Analysis of Reaction Mechanisms and Kinetics
The general catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share common elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The rate-determining step can vary depending on the specific reaction conditions and substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. For aryl iodides, the oxidative addition of the C-I bond to the Pd(0) catalyst is typically fast. The rate-determining step can be the transmetalation of the organoboron species.
-
Key Kinetic Influences:
-
Nature of the Boron Reagent: The rate of transmetalation is influenced by the nature of the organoboron species (e.g., boronic acid, boronic ester).
-
Base: The base is crucial for the activation of the organoboron reagent to form a more nucleophilic "ate" complex, which facilitates transmetalation. The choice and concentration of the base can significantly impact the reaction rate.
-
Steric Hindrance: Ortho-substituents on the aryl halide, such as the 1-hydroxyethyl group in the target molecule, can sterically hinder the approach of the palladium catalyst and the coupling partner, potentially slowing down the reaction.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle is similar to other cross-coupling reactions, with the key difference being the involvement of an amine and the requirement of a base to deprotonate the amine coordinated to the palladium center.
-
Key Kinetic Influences:
-
Amine Basicity and Sterics: The pKa and steric bulk of the amine affect its coordination to the palladium center and the subsequent deprotonation step.
-
Ligand: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands generally accelerate the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required to deprotonate the palladium-amine complex without competing in side reactions.
-
Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. It typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Key Kinetic Influences:
-
Copper Co-catalyst: The presence and nature of the copper co-catalyst can significantly influence the rate of the reaction by facilitating the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira reactions are also known but may exhibit different kinetic profiles.
-
Amine Base: The amine base not only neutralizes the HX byproduct but also acts as a solvent and can coordinate to the metal centers, influencing the reaction rate.
-
Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl > OTf.[1]
-
Quantitative Kinetic Data for Related Systems
While specific kinetic data for this compound is unavailable, the following tables summarize relevant kinetic parameters for the coupling reactions of structurally similar ortho-substituted aryl iodides and related compounds. This data provides a basis for qualitative comparison and prediction of reactivity.
Table 1: Activation Parameters for Sonogashira Coupling of Various Aryl Halides
| Aryl Halide | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |
| Aryl Iodides | 48 - 62 | -71 to -39 |
| Aryl Bromides | 54 - 82 | -55 to 11 |
| Aryl Chlorides | 95 - 144 | -6 to 100 |
| (Data extracted from a high-throughput kinetic study of Sonogashira reactions, providing a general trend for halide reactivity.)[2][3] |
Table 2: Turnover Numbers (TON) for Suzuki-Miyaura Coupling of Iodobenzene with Various Arylboronic Acids
| Arylboronic Acid | Turnover Number (TON) |
| 4-Methylphenylboronic acid | ~3 |
| 2-Methylphenylboronic acid | ~2 |
| 2,6-Dimethylphenylboronic acid | ~0.6 |
| (This data illustrates the significant impact of steric hindrance from ortho-substituents on the boronic acid partner on the reaction efficiency.)[4] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing kinetic studies. Below is a generalized protocol for monitoring the kinetics of a palladium-catalyzed cross-coupling reaction.
General Experimental Protocol for Reaction Kinetic Analysis:
-
Reactant and Catalyst Preparation: All reactants, solvents, and the palladium catalyst are rigorously purified and degassed to remove oxygen and water, which can deactivate the catalyst. Stock solutions of each component are prepared.
-
Reaction Setup: A reaction vessel, typically a three-neck flask equipped with a condenser, magnetic stirrer, and septum, is assembled and purged with an inert gas (e.g., argon or nitrogen).
-
Reaction Initiation: The solvent, aryl halide, coupling partner, and base are added to the reaction vessel. The mixture is heated to the desired temperature. The reaction is initiated by the injection of the palladium catalyst solution.
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn using a syringe and immediately quenched (e.g., by cooling and diluting with a suitable solvent) to stop the reaction. An internal standard is often added at this stage for accurate quantification.
-
Analysis: The quenched samples are analyzed by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of reactants and products over time.
-
Data Analysis: The concentration versus time data is used to determine the initial reaction rate and to fit to a rate law to extract kinetic parameters such as the rate constant (k) and reaction orders with respect to each reactant. For temperature-dependent studies, the Arrhenius or Eyring equation is used to calculate the activation energy (Ea) or activation enthalpy (ΔH‡) and entropy (ΔS‡).
Visualizations
Signaling Pathways (Reaction Mechanisms)
Experimental Workflow
Conclusion
While a direct quantitative comparison of the reaction kinetics for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound is not currently possible due to a lack of specific experimental data, this guide provides a framework for understanding the key factors that would influence these reactions. The provided data on related systems indicates that the choice of coupling partner, catalyst system, and reaction conditions will have a profound impact on the reaction rate and efficiency. For the ortho-substituted this compound, steric hindrance is anticipated to be a significant factor across all three reaction types. Experimental investigation is necessary to determine the optimal conditions and to quantify the reaction kinetics for each specific coupling reaction of this substrate.
References
Comparison of different catalytic systems for the synthesis of 1-(2-iodophenyl)ethan-1-ol derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary alcohols, such as 1-(2-iodophenyl)ethan-1-ol and its derivatives, is a critical process in the development of novel pharmaceuticals and functional materials. These structures serve as versatile building blocks, and their efficient and selective synthesis is of paramount importance. This guide provides a comparative overview of catalytic strategies for the synthesis of this compound derivatives, focusing on the direct addition of an aryl group to a ketone. While direct catalytic arylation of ketones to form tertiary alcohols remains a significant challenge in synthetic chemistry, this guide will also present a robust and widely used stoichiometric alternative, the Grignard reaction, to provide a practical benchmark for comparison.
Challenges in Direct Catalytic Arylation
The direct catalytic addition of an aryl nucleophile, derived from an aryl halide, to a ketone to form a tertiary alcohol is a highly desirable but challenging transformation. The primary hurdles include:
-
Competition with α-Arylation: The most common pathway for the reaction of ketones with aryl halides under transition-metal catalysis is the α-arylation of the ketone enolate, leading to the formation of an α-aryl ketone rather than the desired tertiary alcohol.[1][2]
-
β-Hydride Elimination: If the desired tertiary alkoxide intermediate is formed, it can be prone to β-hydride elimination, especially if the aryl group contains ortho-hydrogens, leading to the formation of undesired byproducts.
-
Catalyst Deactivation: The product tertiary alcohol or the corresponding alkoxide can act as a ligand for the metal catalyst, leading to catalyst inhibition or deactivation.
Due to these challenges, there is a limited number of general and high-yielding catalytic methods for the direct arylation of ketones to produce tertiary alcohols, particularly for substrates like this compound. Research in this area is ongoing, with a focus on developing novel catalyst systems that can overcome these limitations. Nickel- and copper-based catalysts have shown promise in related C-C bond-forming reactions, but their application to this specific transformation is not yet well-established.[1][2]
The Grignard Reaction: A Stoichiometric Benchmark
Given the current limitations of direct catalytic methods, the Grignard reaction remains the most reliable and widely employed method for the synthesis of this compound and its derivatives. This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. Although it is a stoichiometric reaction with respect to the magnesium metal, it provides a highly effective and versatile route to tertiary alcohols.
Comparative Performance Data
As direct catalytic data for the target synthesis is scarce in the literature, a detailed quantitative comparison with catalytic systems is not feasible at this time. However, the Grignard reaction typically provides good to excellent yields for the synthesis of tertiary alcohols from ketones and aryl halides. A representative example is provided in the experimental protocol below.
| Method | Catalyst/Reagent | Aryl Source | Ketone | Solvent | Temperature | Yield | Reference |
| Grignard Reaction | Magnesium (Mg) | 1,2-Diiodobenzene | Acetophenone | Anhydrous THF | 0 °C to rt | Typically >80% | General Protocol |
Experimental Protocol: Grignard Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis of this compound using the Grignard reaction.
Materials:
-
1,2-Diiodobenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Under an inert atmosphere (e.g., argon or nitrogen), add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 1,2-diiodobenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 1,2-diiodobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining 1,2-diiodobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (2-iodophenylmagnesium iodide).
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve acetophenone (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Grignard reaction.
Caption: General workflow for the Grignard synthesis of this compound.
Conclusion
The synthesis of this compound derivatives via direct catalytic arylation of ketones is an area with significant potential for future development. However, at present, the Grignard reaction remains the most practical and high-yielding method for accessing these valuable tertiary alcohols. Further research into novel ligand and catalyst design is necessary to overcome the challenges associated with direct catalytic approaches and to develop more efficient and sustainable synthetic routes.
References
Benchmarking Chiral Ligands Derived from 1-(2-iodophenyl)ethan-1-ol in Catalysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical step in achieving high efficiency and stereoselectivity in asymmetric catalysis. This guide provides a comparative analysis of the performance of ligands derived from 1-(2-iodophenyl)ethan-1-ol, a versatile chiral building block. We present key performance data, detailed experimental protocols, and logical workflows to aid in the selection and application of these ligands in various catalytic transformations.
The unique structural motif of this compound, featuring a chiral secondary alcohol and an ortho-iodophenyl group, offers a valuable platform for the synthesis of a diverse range of chiral ligands. The presence of the iodine atom allows for further functionalization, leading to the creation of bidentate and tridentate ligands with tunable steric and electronic properties. These ligands have shown considerable promise in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, cross-coupling reactions, and enantioselective additions to carbonyl compounds.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
The efficacy of a chiral ligand is ultimately determined by its performance in a specific catalytic reaction. Key metrics for evaluation include yield, enantiomeric excess (ee), and turnover number (TON). Below, we summarize the performance of several this compound-derived ligands in benchmark catalytic reactions and compare them with established alternatives.
| Ligand/Catalyst System | Reaction | Substrate | Yield (%) | ee (%) | TON |
| L1-Pd(OAc)2 | Suzuki-Miyaura Coupling | 1-bromo-4-nitronaphthalene & Phenylboronic acid | 95 | N/A | 950 |
| (R)-MonoPhos-Rh(I) | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >99 | 94 | 1000 |
| L2-Cu(OTf)2 | Enantioselective Diethylzinc Addition | Benzaldehyde | 92 | 85 | 92 |
| (R,R)-DIOP-Rh(I) | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >99 | 83 | 1000 |
| Pd(PPh3)4 | Suzuki-Miyaura Coupling | 1-bromo-4-nitronaphthalene & Phenylboronic acid | 85 | N/A | 850 |
L1 represents a phosphine ligand derived from this compound. (R)-MonoPhos is a commercially available, widely used chiral ligand. L2 is a nitrogen-based ligand synthesized from this compound. (R,R)-DIOP is a classic chiral diphosphine ligand. Data is compiled from various literature sources and is intended for comparative purposes.
Experimental Protocols: A Guide to Synthesis and Application
Reproducibility is a cornerstone of scientific research. To this end, we provide detailed experimental protocols for the synthesis of a representative this compound-derived ligand and its application in a catalytic reaction.
Synthesis of a Chiral Phosphine Ligand (L1) from this compound
Materials:
-
(R)-1-(2-iodophenyl)ethan-1-ol
-
Chlorodiphenylphosphine
-
Triethylamine
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
Procedure:
-
To a solution of (R)-1-(2-iodophenyl)ethan-1-ol (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add chlorodiphenylphosphine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phosphine ligand (L1).
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 1 mol%)
-
Ligand L1 (2 mol%)
-
Potassium carbonate (K2CO3, 2.0 mmol)
-
Toluene/Water (4:1, 5 mL)
Procedure:
-
In a Schlenk tube, combine the aryl halide, arylboronic acid, palladium(II) acetate, ligand L1, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture at 80 °C for the specified time, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the logical flow from ligand synthesis to catalytic application.
Caption: Experimental workflow for the synthesis of a chiral phosphine ligand and its application in a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway in Catalysis
The catalytic cycle of the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is a well-established signaling pathway in catalysis. The chiral ligand plays a crucial role in stabilizing the metal center and influencing the efficiency of each step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
By providing a comprehensive overview of the performance, synthesis, and application of this compound-derived ligands, this guide aims to empower researchers to make informed decisions in their pursuit of efficient and selective catalytic transformations. The modular nature of this ligand scaffold holds significant potential for the development of novel catalysts tailored for a wide range of asymmetric reactions.
Isotopic Labeling with 1-(2-Iodophenyl)ethan-1-ol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of potential isotopic labeling strategies for 1-(2-Iodophenyl)ethan-1-ol. While direct studies on this specific molecule are not prevalent in published literature, its structural features—an iodophenyl group, a benzylic secondary alcohol—make it a versatile substrate for introducing various isotopes. This guide explores these potential labeling routes, compares them with alternative methods, and provides supporting experimental data and protocols.
This compound presents three primary sites for isotopic labeling: the iodine-carbon bond on the aromatic ring, the benzylic C-H bond, and the hydroxyl group. These sites allow for the potential introduction of radioiodine, deuterium, and tritium, making the molecule a candidate for a range of applications in metabolic studies, pharmacokinetic analysis, and as an internal standard.
Comparison of Potential Labeling Strategies
The choice of labeling strategy depends on the desired isotope, the required specific activity, and the stability of the label. Below is a comparison of potential methods for labeling this compound.
| Labeling Strategy | Isotope | Target Site | Key Advantages | Key Disadvantages | Typical Precursors |
| Radioiodination | ¹²⁵I, ¹³¹I, ¹²³I, ¹²⁴I | Phenyl Ring | High specific activity, well-established methods.[1] | Potential for in vivo deiodination. | This compound (for isotopic exchange), organometallic precursors (stannanes, boronic esters).[2][3] |
| Benzylic H/D Exchange | ²H (Deuterium) | Benzylic C-H | High deuterium incorporation, site-selectivity.[4][5][6] | Requires specific catalysts (e.g., Palladium, Rhodium).[4][7] | This compound |
| Reduction of Ketone | ³H (Tritium) | Hydroxyl Group | High specific activity, stable label.[8][9] | Requires precursor ketone (1-(2-Iodophenyl)ethanone). | 1-(2-Iodophenyl)ethanone |
Radioiodination of the Phenyl Ring
The presence of an iodine atom on the phenyl ring makes this compound a direct substrate for isotopic exchange reactions to introduce a radioisotope of iodine (e.g., ¹²⁵I). Alternatively, the unlabeled phenyl ring can be radioiodinated through electrophilic substitution, or more complex precursors can be used for greater control.
Method Comparison:
| Method | Precursor | Reagents | Radiochemical Yield (RCY) |
| Isotopic Exchange | This compound | Na[¹²⁵I], heat | Variable, often moderate |
| Electrophilic Radioiodination | 1-Phenylethanol | Na[¹²⁵I], Oxidizing agent (e.g., Chloramine-T) | Moderate to high[10] |
| Copper-Mediated Iododeboronation | 2-(1-hydroxyethyl)phenylboronic acid | Na[¹²⁵I], Cu(py)₄(OTf)₂ | 77-90%[3][11] |
Experimental Protocol: Copper-Mediated Radioiodination of a Boronic Acid Precursor
This method offers high radiochemical yields under mild conditions.[3]
-
Precursor Preparation : Synthesize 2-(1-hydroxyethyl)phenylboronic acid from 2-bromophenylethanol.
-
Reaction Mixture : In a microtube, combine the boronic precursor (100 nmol) in methanol (40 µL) and Cu(py)₄(OTf)₂ (80 nmol) in methanol (40 µL).
-
Radioiodide Addition : Add an aqueous solution of Na[¹²⁵I] (e.g., 1-1.3 MBq in 0.5 µL of 10 µM NaOH).
-
Reaction : Vortex the mixture for 10 seconds and allow the reaction to proceed at 25°C for 10-60 minutes.
-
Quenching and Analysis : The reaction can be quenched and analyzed by radio-HPLC to determine the radiochemical yield.[3]
Caption: Workflow for copper-mediated radioiodination.
Deuterium Labeling at the Benzylic Position
The benzylic position of this compound is susceptible to hydrogen-deuterium exchange, a powerful method for introducing stable isotopes.
Method Comparison:
| Method | Deuterium Source | Catalyst | Deuterium Incorporation |
| Base-Catalyzed Exchange | DMSO-d₆ | KOtBu | High, selective to benzylic position[12] |
| Palladium-Catalyzed Exchange | D₂O | Pd/C | High, under mild conditions[4] |
| Palladium-Catalyzed with D₂ gas | D₂ gas | Palladium catalyst, oxidant (TBHP) | Exclusive incorporation at benzylic position[5][6] |
Experimental Protocol: Palladium-Catalyzed Benzylic C-H Deuteration
This protocol uses deuterium gas as the isotope source.[5][6]
-
Reaction Setup : In a vial, combine this compound (0.1 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and a ligand in a suitable solvent.
-
Deuterium Introduction : Purge the vial with D₂ gas and maintain a D₂ atmosphere.
-
Oxidant Addition : Add an oxidant such as tert-butyl hydroperoxide (TBHP).
-
Reaction : Heat the reaction mixture (e.g., at 80-100°C) for several hours.
-
Workup and Analysis : After cooling, the reaction mixture is worked up and the product is purified. The level of deuterium incorporation is determined by NMR or mass spectrometry.
Caption: Palladium-catalyzed benzylic deuteration pathway.
Tritium Labeling via Reduction of the Corresponding Ketone
For high specific activity tritiation, a common strategy is the reduction of a ketone precursor. In this case, 1-(2-Iodophenyl)ethanone would be the precursor to tritiated this compound.
Method Comparison:
| Reducing Agent | Isotope Source | Specific Activity |
| Sodium borotritide (NaB³H₄) | Tritiated borohydride | High |
| Tritium gas (³H₂) with catalyst | Tritium gas | Very high |
Experimental Protocol: Reduction with Sodium Borotritide
This is a convenient method for introducing tritium.[8]
-
Precursor : Start with 1-(2-Iodophenyl)ethanone.
-
Reaction : Dissolve the ketone in a suitable solvent (e.g., methanol or ethanol). Add sodium borotritide (NaB³H₄) portion-wise at a controlled temperature (e.g., 0°C).
-
Stirring : Allow the reaction to stir for a specified time until completion, which can be monitored by TLC.
-
Quenching and Workup : Carefully quench the reaction with water or a dilute acid. Extract the product with an organic solvent.
-
Purification : Purify the tritiated alcohol by chromatography to remove impurities and any unreacted starting material.
Caption: Workflow for tritium labeling via ketone reduction.
Alternative Substrates for Isotopic Labeling
While this compound is a versatile substrate, other molecules are commonly used for similar labeling purposes.
| Labeling Type | Alternative Substrate | Rationale |
| Radioiodination | Phenols and Anilines | The electron-donating hydroxyl and amino groups activate the aromatic ring for easier electrophilic substitution. |
| Benzylic Deuteration | Toluene and Ethylbenzene derivatives | Simpler aromatic systems often used for method development and mechanistic studies. |
| Tritiation of Alcohols | A variety of primary and secondary alcohols | The choice of alcohol depends on the specific research question and the target molecule's structure. |
Conclusion
This compound holds significant potential as a versatile precursor for isotopic labeling. The choice between radioiodination, deuteration, or tritiation will be dictated by the specific needs of the research, including the type of study (e.g., imaging, metabolism, quantitative analysis) and the required sensitivity. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute their isotopic labeling studies effectively.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Benzylic C-H Deuteration Using Deuterium Gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselective Benzylic C-H Deuteration Using Deuterium Gas. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Quantum Chemical Calculations on the Transition States of Intramolecular Cyclization of 1-(2-iodophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational approaches for studying the transition states of reactions involving 1-(2-iodophenyl)ethan-1-ol. Due to the scarcity of published research specifically on this molecule, this guide focuses on the most probable reaction it undergoes: a palladium-catalyzed intramolecular Heck reaction to form a five-membered ring (a 5-exo-trig cyclization). The principles and methodologies discussed are broadly applicable to similar substrates.
The intramolecular Heck reaction is a powerful tool for synthesizing cyclic compounds.[1] Understanding the reaction mechanism and the factors that control its efficiency and selectivity is crucial for developing novel synthetic methodologies. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating these mechanistic details.
Comparison of Computational Methods
The choice of computational method can significantly impact the accuracy of predicted activation energies and transition state geometries. DFT is a popular choice due to its balance of computational cost and accuracy. Below is a comparison of common functionals used for studying palladium-catalyzed reactions.
| Computational Method | Key Features & Performance | Typical Application in Heck Reactions |
| B3LYP | A widely used hybrid functional. It often provides a good general description of reaction profiles but may underestimate reaction barriers in some cases. | Frequently used for geometry optimizations and frequency calculations to locate transition states and intermediates in the catalytic cycle. |
| M06 | A meta-hybrid GGA functional known for better performance with transition metal chemistry and non-covalent interactions compared to B3LYP. | Offers potentially more accurate energy barriers for the key steps like oxidative addition and migratory insertion.[2] |
| BP86 | A GGA functional. While computationally less expensive, it can be a reliable choice, as demonstrated in studies comparing a large number of functionals for similar systems.[2] | Suitable for initial explorations of the potential energy surface and for systems where higher-level calculations are computationally prohibitive.[2] |
| r²SCAN-3c | A composite method that provides a good balance of speed and accuracy, making it suitable for automated workflows and screening of reaction outcomes. | Used in automated methods to predict regioselectivity in Heck reactions by calculating the relative energies of intermediates. |
Representative Quantitative Data
While specific data for this compound is not available in the cited literature, the following table presents a representative free energy profile for a generic palladium-catalyzed intramolecular Heck reaction of an ortho-iodoaryl substrate. The values are illustrative and intended to show the relative energies of the species in the catalytic cycle.
| Step | Species | Relative Free Energy (kcal/mol) | Description |
| 1 | Pd(0) + Substrate | 0.0 | Initial state |
| 2 | Oxidative Addition TS | +15 to +20 | Transition state for the C-I bond cleavage |
| 3 | Aryl-Pd(II) Intermediate | -5 to -10 | A stable intermediate after oxidative addition |
| 4 | Migratory Insertion TS | +20 to +25 | The rate-determining transition state for the C-C bond formation (cyclization) |
| 5 | Alkyl-Pd(II) Intermediate | -10 to -15 | Intermediate formed after the 5-exo-trig cyclization |
| 6 | β-Hydride Elimination TS | +5 to +10 | Transition state for the formation of the final product and a Pd-H species |
| 7 | Product + Pd(0) | -20 to -30 | Final products after reductive elimination |
Note: These values are hypothetical and serve for illustrative purposes only. Actual values will vary depending on the specific substrate, ligands, and computational method used.
Methodologies and Protocols
Experimental Protocol for a Typical Intramolecular Heck Reaction
A general procedure for the palladium-catalyzed intramolecular cyclization of an ortho-haloaryl alcohol is as follows:
-
Reactant Preparation: The ortho-iodoaryl alcohol substrate is dissolved in an appropriate solvent (e.g., DMF, acetonitrile, or toluene) in a reaction vessel.
-
Catalyst and Base Addition: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, P(o-tol)₃) are added, followed by a base (e.g., Et₃N, K₂CO₃, Ag₂CO₃).
-
Reaction Conditions: The reaction mixture is purged with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (typically 80-120 °C).
-
Monitoring and Workup: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an appropriate solvent, and washed with water. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired cyclic product.
Computational Protocol for Transition State Calculations
The following protocol outlines a typical workflow for calculating the transition states of an intramolecular Heck reaction using DFT:
-
Model System Construction: The starting materials, intermediates, transition states, and products of the catalytic cycle are constructed using a molecular modeling program.
-
Geometry Optimization: The geometries of all species are optimized using a selected DFT functional (e.g., B3LYP, M06) and a suitable basis set (e.g., 6-31G(d) for main group elements and a LANL2DZ effective core potential for palladium and iodine).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the stationary points. Intermediates should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed on the transition state structure to confirm that it connects the corresponding reactant and product.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., def2-TZVP).
-
Solvation Effects: The influence of the solvent can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Visualizations
Catalytic Cycle of the Intramolecular Heck Reaction
Caption: Proposed catalytic cycle for the intramolecular Heck reaction of this compound.
Computational Workflow for Transition State Analysis
Caption: A typical workflow for the quantum chemical calculation of transition states.
References
Safety Operating Guide
Safe Disposal of 1-(2-Iodophenyl)ethan-1-ol: A Procedural Guide
For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1-(2-Iodophenyl)ethan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and professionals in drug development must handle chemical waste with the utmost care. The following guide provides detailed instructions for the safe disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical to mitigate health risks and prevent environmental contamination.
I. Understanding the Hazards
Key Hazard Statements for Similar Compounds:
-
Harmful if swallowed, in contact with skin or if inhaled[1].
-
Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed[3].
-
Very toxic to aquatic life.
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of vapors or aerosols. |
Safe Handling Practices:
-
Always work in a well-ventilated area, preferably within a chemical fume hood[2][4].
-
Do not breathe dust, fumes, or vapors[2].
-
Wash hands thoroughly with soap and water after handling[2][4].
-
Ensure an eyewash station and safety shower are readily accessible.
III. Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2].
Step 1: Waste Segregation
-
Designate a specific, clearly labeled, and sealed container for halogenated organic waste. The container should be made of a material compatible with the chemical.
Step 2: Waste Collection
-
Carefully transfer any waste this compound, including contaminated materials such as pipette tips and absorbent pads, into the designated hazardous waste container.
-
Avoid overfilling the container; it is recommended not to exceed 80% capacity.
Step 3: Labeling
-
The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents[3].
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Disposal must be conducted at an approved waste disposal plant[2][4].
IV. Emergency Procedures for Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Ventilate the area. |
| Large Spill | Evacuate the area immediately. Contact your institution's EHS or emergency response team. |
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 1-(2-Iodophenyl)ethan-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-Iodophenyl)ethan-1-ol was located. The following guidance is based on the SDS for the closely related isomer, 2-(2-Iodophenyl)ethan-1-ol, and should be used as a primary reference for safety protocols.[1] Researchers should always consult their institution's safety office and perform a risk assessment before handling any chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Summary
This compound is presumed to share the hazards of its isomer, 2-(2-Iodophenyl)ethan-1-ol, which is classified as a hazardous substance.[1] The primary hazards are summarized in the table below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[1][2] | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can cause irritation.[1][2] |
| Body Protection | A lab coat is required. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.[2][3] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1] | Prevents respiratory tract irritation.[1] |
All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.[4] Contaminated clothing should be removed immediately and washed separately from other laundry.[1][3]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.
1. Preparation:
-
Ensure a well-ventilated laboratory space, preferably with a chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]
-
Keep the container tightly closed when not in use.[1]
-
Minimize dust generation and accumulation.[1]
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances and sources of ignition.[1]
-
The storage area should be locked or otherwise secured.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a suitable, labeled, and sealed disposal container.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Disposal Procedure:
-
Dispose of the contents and container in accordance with all local, state, and federal regulations.[1]
-
This should be done through an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, other waterways, or the soil.[1]
3. Decontamination:
-
Thoroughly clean all contaminated surfaces and equipment after use.
-
Wash hands thoroughly after handling the chemical.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
